N-(2-Methoxyethyl)-N-methylglycine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-methoxyethyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(3-4-10-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZMFWQBDILDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(2-Methoxyethyl)-N-methylglycine, a glycine derivative with potential applications in medicinal chemistry and drug development.[1][2] This document outlines two primary synthetic pathways, including detailed experimental protocols derived from analogous chemical transformations. The guide also presents key chemical data in a structured format for easy reference and comparison. The information herein is intended to support researchers and professionals in the efficient synthesis and utilization of this compound.
Introduction
This compound (CAS No. 915925-21-2) is a tertiary amino acid derivative.[3] Its structure, featuring both a lipophilic methoxyethyl group and a hydrophilic carboxylic acid moiety, makes it an interesting building block for the synthesis of more complex molecules, including peptoids and other peptidomimetics. This guide details two plausible and effective methods for its laboratory-scale synthesis.
Chemical Properties
The key properties of the target compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 915925-21-2 | [3] |
| Molecular Formula | C6H13NO3 | [3] |
| Molecular Weight | 147.17 g/mol | [2] |
| IUPAC Name | 2-(2-methoxyethyl(methyl)amino)acetic acid | [3] |
| Purity (Typical) | ≥97% | [3] |
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Direct N-Alkylation of Sarcosine
This single-step approach involves the direct alkylation of N-methylglycine (sarcosine) with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl chloride or bromide, in the presence of a base.
Caption: Synthetic Route 1: Direct N-Alkylation of Sarcosine.
Route 2: Two-Step Synthesis via Hydroxyethyl Intermediate
This pathway involves an initial reaction to form N-(2-hydroxyethyl)-N-methylglycine, followed by O-methylation of the hydroxyl group to yield the final product.
Caption: Synthetic Route 2: Two-Step Synthesis via O-Methylation.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic routes. Standard laboratory safety procedures should be followed at all times.
Protocol for Route 1: Direct N-Alkylation of Sarcosine
This protocol is based on general procedures for the N-alkylation of amino acids.
3.1.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| N-Methylglycine (Sarcosine) | C3H7NO2 | 89.09 | 107-97-1 |
| 2-Bromoethyl methyl ether | C3H7BrO | 138.99 | 6482-24-2 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 |
| Diethyl ether | (C2H5)2O | 74.12 | 60-29-7 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 |
3.1.2. Procedure
-
To a stirred solution of N-methylglycine (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add 2-bromoethyl methyl ether (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted alkylating agent.
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol for Route 2: Two-Step Synthesis
Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methylglycine
-
Follow the procedure for Route 1, substituting 2-bromoethyl methyl ether with 2-chloroethanol (1.1 eq.).
-
The resulting intermediate, N-(2-hydroxyethyl)-N-methylglycine, can be isolated and purified as described above.[4]
Step 2: O-Methylation of N-(2-Hydroxyethyl)-N-methylglycine
-
Dissolve N-(2-hydroxyethyl)-N-methylglycine (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Follow the extraction and purification steps as outlined in Route 1.
Data Presentation
Reagent Summary
| Route | Key Reagents | Stoichiometry (eq.) |
| 1 | N-Methylglycine | 1.0 |
| 2-Bromoethyl methyl ether | 1.1 | |
| Potassium Carbonate | 2.5 | |
| 2a | N-Methylglycine | 1.0 |
| 2-Chloroethanol | 1.1 | |
| Potassium Carbonate | 2.5 | |
| 2b | N-(2-Hydroxyethyl)-N-methylglycine | 1.0 |
| Sodium Hydride | 1.1 | |
| Methyl Iodide | 1.2 |
Expected Product Characterization
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the N-methyl, N-methylene, O-methyl, and methoxyethyl protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, and the various aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~148.09 |
| Purity (HPLC) | >95% after purification |
Biological Context and Experimental Workflows
A thorough review of the scientific literature did not reveal any established biological signaling pathways in which this compound is directly implicated. Similarly, specific experimental workflows for its application are not widely documented. Its utility is primarily as a synthetic intermediate in the construction of larger, more complex molecules for various research purposes, including drug discovery.
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of this compound. The direct N-alkylation of sarcosine represents a more atom-economical and straightforward approach. The two-step method provides an alternative, particularly if the hydroxyethyl intermediate is readily available. The provided protocols, while based on analogous reactions, should serve as a solid foundation for the successful synthesis of this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Methoxyethyl)-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxyethyl)-N-methylglycine is a glycine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and synthetic chemistry. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its predicted acidity constant (pKa), lipophilicity (logP), and aqueous solubility. Due to the limited availability of experimental data for this specific compound, this guide leverages computational prediction methods to provide valuable insights. Furthermore, it outlines detailed experimental protocols for the determination of these properties and proposes a plausible synthetic route.
Introduction
N-substituted glycine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The modification of the nitrogen atom of the glycine backbone allows for the fine-tuning of physicochemical and biological properties. This compound, with its ether and N-methyl functionalities, presents a unique combination of hydrophilicity and lipophilicity, making it an interesting candidate for further investigation. This document serves as a technical resource for professionals requiring a detailed understanding of the fundamental chemical and physical characteristics of this molecule.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. The following table summarizes the basic identifiers and predicted key physicochemical parameters for this compound.
Data Presentation
| Property | Value | Source |
| IUPAC Name | 2-((2-methoxyethyl)(methyl)amino)acetic acid | [1] |
| Synonyms | N-(2-Methoxyethyl)-N-methyl-glycine | [1][2] |
| CAS Number | 915925-21-2 | [1][2] |
| Molecular Formula | C6H13NO3 | [1][2] |
| Molecular Weight | 147.17 g/mol | [1] |
| SMILES | COCCN(C)CC(=O)O | [2] |
| Predicted pKa (Acidic) | 2.15 ± 0.10 | Computational Prediction |
| Predicted pKa (Basic) | 8.90 ± 0.50 | Computational Prediction |
| Predicted logP | -0.58 | Computational Prediction |
| Predicted Aqueous Solubility (logS) | -0.85 | Computational Prediction |
| Predicted Aqueous Solubility (mg/mL) | 141.25 | Computational Prediction |
Note: Predicted values were obtained using publicly available online software and should be confirmed by experimental data.
Proposed Synthesis
A plausible synthetic route for this compound involves the N-alkylation of N-methylglycine (sarcosine). A common method for the synthesis of N-substituted glycine derivatives is the reaction of an amino acid with an alkyl halide in the presence of a base.[3][4]
Reaction Scheme:
N-methylglycine + 1-bromo-2-methoxyethane → this compound
Experimental Protocol:
-
Dissolution: Dissolve N-methylglycine (sarcosine) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the carboxylic acid and the secondary amine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Slowly add 1-bromo-2-methoxyethane to the reaction mixture at room temperature. The reaction may be gently heated to facilitate completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Experimental Protocols for Physicochemical Property Determination
The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, two pKa values are expected, one for the carboxylic acid group and one for the tertiary amine group. Potentiometric titration is a standard method for pKa determination.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Acidic pKa Titration: Titrate the sample solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
-
Basic pKa Titration: In a separate experiment, titrate a fresh sample solution with the standardized NaOH solution, recording the pH after each incremental addition.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.
Methodology:
-
Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the water-saturated n-octanol phase. Add an equal volume of the n-octanol-saturated water phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely.
-
Phase Separation: Carefully separate the n-octanol and aqueous phases.
-
Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the solution to remove any undissolved particles.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result Expression: Express the aqueous solubility in appropriate units, such as mg/mL or mol/L.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Workflow for pKa Determination
Caption: Experimental workflow for determining pKa by potentiometric titration.
Experimental Workflow for logP Determination
Caption: Experimental workflow for determining logP by the shake-flask method.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently lacking, the predicted values for pKa, logP, and aqueous solubility offer valuable initial insights for researchers and drug development professionals. The detailed experimental protocols and the proposed synthetic route provide a practical framework for the synthesis and characterization of this compound. Further experimental validation of the predicted properties is crucial for advancing the potential applications of this compound in various scientific disciplines.
References
The Multifaceted Biological Activities of Glycine Derivatives: A Technical Guide for Researchers
Introduction: Glycine, the simplest amino acid, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery and development due to their potential therapeutic applications in various domains, including infectious diseases, neurological disorders, inflammation, and oncology. This technical guide provides an in-depth overview of the core biological activities of glycine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their endeavors.
Antimicrobial Activity
Glycine derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. Their mechanisms of action often involve disruption of the microbial cell membrane or interference with essential cellular processes.
Quantitative Antimicrobial Data
The antimicrobial potency of glycine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Glycine | Staphylococcus epidermidis W17 | 100 mg/mL | [1] |
| Glycyl-glycine | Staphylococcus epidermidis W17 | 400 mg/mL | [1] |
| Glycyl-glycine | Proteus mirabilis U15 | 400 mg/mL | [1] |
| Glycine | Klebsiella pneumoniae ATCC 1705 | 0.40 M | [2] |
| Glycine | Escherichia coli | 0.28 - 0.36 M | [2] |
| Gly-Gly based dipeptide (7a) | Staphylococcus aureus | 6.10 mg/mL | [3] |
| Gly-Gly based dipeptide (7ai) | Bacillus subtilis | 7.01 mg/mL | [3] |
| Gly-Gly based dipeptide (7b) | Pseudomonas aeruginosa | 7.42 mg/mL | [3] |
| Gly-Gly based dipeptide (7bi) | Escherichia coli | 6.32 mg/mL | [3] |
| Gly-Gly based dipeptide (7a) | Candida Albicans | 6.90 mg/mL | [3] |
| Gly-Gly based dipeptide (7b) | Aspergillus Niger | 6.48 mg/mL | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test glycine derivative
-
Bacterial or fungal isolates
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the glycine derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density.[2]
Experimental Workflow: Antimicrobial Susceptibility Testing
Anticonvulsant Activity
Certain glycine derivatives have shown promise as anticonvulsant agents, with the ability to suppress seizures in various preclinical models. Their mechanisms of action are thought to involve modulation of inhibitory and excitatory neurotransmission.
Quantitative Anticonvulsant Data
The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose of a drug that produces a therapeutic effect in 50% of the population.
| Study Finding | Animal Model | Seizure Model | Reference |
| Glycine potentiates the anticonvulsant effect of phenobarbital and dilantin. | DBA/2 mice | Audiogenic seizure | [5] |
| Glycine enhances the anticonvulsant potency of diazepam and sodium valproate. | Rats | Pentylenetetrazol (PTZ)-induced seizures | [6] |
| Glycine significantly enhanced the anticonvulsant potency of phenobarbital and carbamazepine. | Rats | Maximal Electroshock (MES) seizures | [4] |
| N-acetyl,N'-benzylglycinamide and Z-glycinamide showed anticonvulsant activity. | Animal models | Not specified | [7] |
Experimental Protocols: In Vivo Anticonvulsant Screening
This model is used to identify compounds that prevent the spread of seizures.[8]
Materials:
-
Electroshock apparatus with corneal electrodes.
-
0.9% saline solution.
-
Test glycine derivative and vehicle.
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions.
-
Drug Administration: Administer the test compound or vehicle to groups of animals (n=5-12 per group) via an appropriate route (e.g., orally).[9][10]
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 60 minutes) for the compound to be absorbed and distributed.[9]
-
Electroshock Application: Apply a maximal electroshock (e.g., 60 Hz, 50 mA for 200 ms in mice) through corneal electrodes.[8][9]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect.[8] The ED50 can be calculated from dose-response data.
This model is used to identify compounds that raise the seizure threshold.[11]
Materials:
-
Male Sprague-Dawley rats.[12]
-
Pentylenetetrazol (PTZ) solution.
-
Test glycine derivative and vehicle.
Procedure:
-
Animal Preparation: Acclimatize the animals.
-
Drug Administration: Administer the test compound or vehicle to groups of animals.
-
Pre-treatment Time: Allow for a pre-determined pre-treatment time.
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (e.g., 50 mg/kg followed by 30 mg/kg after 30 minutes in rats).[12]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures, often using a scoring system (e.g., Racine's scale).[13]
-
Endpoint: The absence of generalized clonic seizures is considered a protective effect. The ED50 can be determined from dose-response studies.
Signaling Pathway: Modulation of Neurotransmission
The anticonvulsant action of some glycine derivatives is believed to be mediated by their interaction with neurotransmitter systems, potentially enhancing inhibitory GABAergic transmission or attenuating excitatory glutamatergic activity.
Anti-inflammatory Activity
Glycine and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage activity and the inhibition of pro-inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of glycine derivatives are often assessed by their ability to inhibit the production of inflammatory mediators, with results typically presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).
| Compound/Derivative | Cell Line | Inhibited Mediator | IC50 Value | Reference |
| Aqueous extract of Glycine tomentella (AGTa) | RAW 264.7 | α-glucosidase | 188.1 µg/mL | [14] |
| Aqueous extract of Glycine tomentella (AGTa) | RAW 264.7 | Aldose reductase | 126.42 µg/mL | [14] |
| Genistein (bioactive in Glycine species) | RAW 264.7 | α-glucosidase | 20.91 µg/mL | [14] |
| Daidzein (bioactive in Glycine species) | RAW 264.7 | α-glucosidase | 13.69 µg/mL | [14] |
| Genistein (bioactive in Glycine species) | RAW 264.7 | Aldose reductase | 42.52 µg/mL | [14] |
| Daidzein (bioactive in Glycine species) | RAW 264.7 | Aldose reductase | 31.95 µg/mL | [14] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines a common method for evaluating the anti-inflammatory potential of glycine derivatives using a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Test glycine derivative
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the glycine derivative for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production and determine the IC50 values.
Signaling Pathway: Inhibition of NF-κB Activation
A key mechanism of the anti-inflammatory action of glycine involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.
Anticancer Activity
A growing body of evidence suggests that certain glycine derivatives possess anticancer properties, exhibiting cytotoxicity against various cancer cell lines and interfering with key processes of cancer progression.
Quantitative Anticancer Data
The in vitro anticancer activity of glycine derivatives is commonly evaluated by determining their IC50 values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µg/L) | Reference |
| Compound 9f | Prostate (PC-3) | 14.7 ± 1.4 | [15] |
| Compound 9f | Breast (MCF-7) | 16.5 ± 1.2 | [15] |
| Compound 9a | Prostate (PC-3) | 85.5 ± 1.1 | [15] |
| Compound 9a | Breast (MCF-7) | 104.9 ± 0.9 | [15] |
| 2-aminoheptyl glycine | Human foreskin fibroblast (HFF) | ~127 µM (after 48h) | [16] |
| Octyl glycine | Human foreskin fibroblast (HFF) | ~344 µM (after 48h) | [16] |
Experimental Protocols: In Vitro Anticancer Assays
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Test glycine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the glycine derivative for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
Test glycine derivative
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the glycine derivative for a desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[17]
-
Staining: Resuspend the fixed cells in a staining buffer containing PI and RNase A.[17]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cells
-
Test glycine derivative
-
Annexin V-FITC and Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the glycine derivative.
-
Cell Harvesting: Harvest the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]
Signaling Pathways in Anticancer Activity
The anticancer effects of glycine derivatives can involve multiple signaling pathways that regulate cell proliferation, survival, and death.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation by glycine of anticonvulsant drugs in maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine potentiates the action of some anticonvulsant drugs in some seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine potentiation of anticonvulsant drugs in pentylenetetrazol seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. archepilepsy.org [archepilepsy.org]
- 14. Antioxidants, anti-inflammatory, and antidiabetic effects of the aqueous extracts from Glycine species and its bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylglycine Compounds: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylglycine, an endogenous amino acid derivative more commonly known as sarcosine, has emerged as a molecule of significant interest in therapeutic research. Exhibiting a unique dual mechanism of action, it functions as both a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity potentiates NMDA receptor-mediated neurotransmission, a pathway implicated in the pathophysiology of several central nervous system disorders. Furthermore, alterations in sarcosine metabolism have been linked to the progression of certain cancers, particularly prostate cancer, highlighting its potential as both a biomarker and a therapeutic target. This technical guide provides an in-depth review of the current evidence for the therapeutic uses of N-methylglycine compounds, with a focus on schizophrenia, major depressive disorder, and prostate cancer. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols for assessing compound activity, and visualizations of the core signaling pathways.
Mechanism of Action
N-methylglycine's therapeutic potential stems primarily from its ability to modulate glutamatergic neurotransmission and its involvement in cellular metabolism.
Neuromodulation via the NMDA Receptor
The leading hypothesis for N-methylglycine's efficacy in neurological disorders is its ability to enhance signaling at the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.[1] A state of NMDA receptor hypofunction has been proposed as a key contributor to the symptoms of schizophrenia.[2] N-methylglycine potentiates NMDA receptor function through two synergistic mechanisms:
-
Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 is a glial transporter responsible for clearing glycine from the synaptic cleft. As a competitive inhibitor of GlyT1, N-methylglycine increases the synaptic concentration of glycine.[2][3]
-
NMDA Receptor Co-agonism: Glycine is an obligatory co-agonist for the activation of the NMDA receptor, binding to its glycine modulatory site (GMS). N-methylglycine can also act directly as an agonist at this site, further promoting receptor activation in the presence of glutamate.[3]
This dual action leads to an overall enhancement of NMDA receptor-mediated signaling, which is thought to alleviate the negative and cognitive symptoms associated with schizophrenia.
Altered Metabolism in Prostate Cancer
In the context of oncology, N-methylglycine has been identified as a metabolite that is significantly elevated during the progression of prostate cancer (PCa). Its metabolism is closely linked to one-carbon pathways. The core pathway involves two key enzymes:
-
Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine using S-adenosylmethionine (SAM) as a methyl donor. Studies have shown that GNMT expression is often elevated in prostate cancer tissues.
-
Sarcosine Dehydrogenase (SARDH): This enzyme is responsible for the degradation of sarcosine back into glycine. Its expression has been observed to be reduced in prostate tumors.
This enzymatic imbalance—increased synthesis via GNMT and decreased degradation via SARDH—leads to an accumulation of sarcosine in prostate cancer cells. Elevated sarcosine levels have been shown to promote cancer cell invasion and migration, implicating it as a key player in tumor progression.
Clinical Evidence and Quantitative Data
Schizophrenia
N-methylglycine has been most extensively studied as an adjunctive therapy for schizophrenia, with a typical oral dose of 2 g/day . Multiple randomized controlled trials have demonstrated its efficacy in improving negative, positive, and cognitive symptoms.
Table 1: Summary of Key Clinical Trials of Adjunctive N-Methylglycine in Schizophrenia
| Study | N | Duration | Antipsychotic | Primary Outcome Measure | Result (N-Methylglycine vs. Placebo) |
|---|---|---|---|---|---|
| Tsai et al. (2004) | 38 | 6 weeks | Various | PANSS, SANS | Significant improvement in positive, negative, cognitive, and general symptoms. |
| Lane et al. (2005) | 65 | 6 weeks | Risperidone | PANSS, SANS | Sarcosine group showed greater reduction in PANSS total scores (p=0.04) and SANS scores (p=0.007). |
| Lane et al. (2010) | 60 | 6 weeks | Atypicals | PANSS, SANS, GAF, QOL | Superior to placebo on PANSS total (p=0.005), SANS (p=0.021), GAF (p=0.042), and QOL (p=0.025). |
| Strzelecki et al. (2020) | 58 | 6 months | Various | PANSS, CDSS | Significant reduction in PANSS total (-13.2 vs. -2.3, p<0.001) and negative symptoms (-6.7 vs. -0.8, p<0.001). |
PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; GAF: Global Assessment of Functioning; QOL: Quality of Life Scale; CDSS: Calgary Depression Scale for Schizophrenia.
Major Depressive Disorder (MDD)
The rationale for using N-methylglycine in MDD also stems from its role in modulating the glutamatergic system. While research is less extensive than in schizophrenia, preliminary studies suggest potential benefits as an adjunctive therapy.
Table 2: Summary of Clinical Trials of Adjunctive N-Methylglycine in MDD
| Study | N | Duration | Primary Treatment | Primary Outcome Measure | Result (N-Methylglycine vs. Placebo/Comparator) |
|---|---|---|---|---|---|
| Huang et al. (2013) | 40 | 6 weeks | Monotherapy vs. Citalopram | HAM-D, GAF | Sarcosine significantly improved HAM-D scores more than citalopram. Higher and faster remission rates. |
| Padhan et al. (2024) | 60 | 8 weeks | SSRIs | MADRS, CGI | Mean reduction in MADRS score was significantly greater in the sarcosine group (-13.3 vs. -8.7, p=0.003).[4] |
HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI: Clinical Global Impression.
Prostate Cancer Biomarker Data
Studies have quantified sarcosine levels in various biological samples, correlating them with disease state. However, its utility as a standalone diagnostic or prognostic marker remains under investigation, with some conflicting reports in the literature.
Table 3: Quantitative Analysis of Sarcosine in Prostate Cancer
| Study | Sample Type | Comparison Groups | Key Finding |
|---|---|---|---|
| Sreekumar et al. (2009) | Tissue | Benign vs. Localized PCa vs. Metastatic PCa | Sarcosine levels progressively increased with cancer progression. |
| Khan et al. (2013) | Tissue | Benign Adjacent (n=11) vs. Localized PCa (n=11) | Sarcosine levels were significantly elevated in localized PCa (p=0.0006). |
| Khan et al. (2013) | Urine Sediments | Biopsy-Negative vs. Biopsy-Positive PCa | Significantly elevated in PCa with an AUROC of 0.71. |
| Jentzmik et al. (2011) | Tissue | Malignant (n=92) vs. Non-malignant (n=92) | Median sarcosine was ~7% higher in malignant tissue but was not associated with Gleason score or tumor stage. |
AUROC: Area Under the Receiver Operating Characteristic Curve.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of N-methylglycine is characterized by rapid absorption and a short half-life.
Table 4: Pharmacokinetic Parameters of Oral N-Methylglycine in Humans
| Parameter | Value | Study Population |
|---|---|---|
| Tmax (Time to Peak Concentration) | ~1.5 - 2.5 hours | 22 stabilized patients with schizophrenia |
| t½ (Elimination Half-life) | ~1 hour | 22 stabilized patients with schizophrenia |
| Kinetics | Linear | Doses of 2 g/day and 4 g/day |
Data from a preliminary open-label study by Weizman et al. (2015).[5]
Across numerous clinical trials, N-methylglycine has been generally well-tolerated at doses of 2 g/day , with no significant side effects reported compared to placebo.[2] However, one case report noted the emergence of psychomotor agitation in a patient taking 2 g/day of sarcosine concomitantly with citalopram and quetiapine, which resolved upon dose reduction to 1 g/day , suggesting a potential for interaction.[6]
Experimental Protocols
Protocol 1: In Vitro GlyT1 Inhibition Assay (Cell-Based, Non-Radioactive)
This protocol outlines a fluorescence-based method to determine the inhibitory activity of test compounds on GlyT1, suitable for higher-throughput screening. The assay measures changes in membrane potential associated with the electrogenic activity of the transporter.
Workflow Diagram
Methodology
-
Cell Culture: Seed CHO or HEK293 cells stably expressing human GlyT1 into black-walled, clear-bottom 384-well microplates. Culture until cells form a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium. Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Blue Dye) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution), according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of N-methylglycine compounds and controls in assay buffer. Transfer the compound dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.
-
Transport Initiation: Place the plate into a fluorescence plate reader equipped with a liquid handler (e.g., FLIPR, FlexStation). Initiate the transport reaction by adding a solution of glycine to all wells. The co-transport of Na⁺ and glycine through GlyT1 alters the membrane potential, causing a change in the dye's fluorescence.
-
Data Acquisition: Monitor the fluorescence signal kinetically immediately before and after the addition of glycine.
-
Data Analysis: The rate of fluorescence change is proportional to GlyT1 activity. Calculate the percentage of inhibition for each compound concentration relative to vehicle controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Quantification of N-Methylglycine in Urine by LC-MS/MS
This protocol provides a robust method for the accurate quantification of N-methylglycine in human urine, employing a stable isotope-labeled internal standard.
Methodology
-
Materials and Reagents:
-
N-methylglycine (Sarcosine) analytical standard
-
N-methylglycine-¹⁵N (Sarcosine-¹⁵N) as internal standard (IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Sarcosine (1 mg/mL) and Sarcosine-¹⁵N (1 µg/mL) in water.
-
Generate a standard curve by spiking control urine with Sarcosine stock solution to achieve a concentration range (e.g., 10 ng/mL to 2000 ng/mL).
-
Thaw frozen patient urine samples at room temperature and centrifuge at 13,000 rpm for 10 minutes to pellet particulates.
-
-
Extraction Procedure:
-
In a clean microcentrifuge tube, combine 100 µL of urine supernatant (or standard) with 10 µL of Sarcosine-¹⁵N internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve separation from isomers like alanine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient from high organic to high aqueous to retain and elute the polar analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
-
Sarcosine: e.g., m/z 90.1 → 44.1
-
Sarcosine-¹⁵N (IS): e.g., m/z 91.1 → 45.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the standards using a weighted linear regression.
-
Determine the concentration of N-methylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Future Directions and Conclusion
N-methylglycine (sarcosine) stands as a promising therapeutic compound, particularly as an adjunctive treatment in schizophrenia and potentially major depressive disorder. Its favorable safety profile and clear mechanism of action make it an attractive candidate for further development. Future research should focus on larger, multi-center trials to confirm its efficacy, establish optimal dosing strategies, and explore its potential in patient subgroups, such as those with predominant negative symptoms. The development of novel N-methylglycine derivatives with improved pharmacokinetic properties or enhanced potency could represent a significant advancement in the treatment of disorders associated with NMDA receptor hypofunction. In oncology, while the role of sarcosine as a standalone biomarker for prostate cancer is debated, its clear involvement in the metabolic reprogramming of cancer cells presents an opportunity for the development of therapies targeting the sarcosine synthesis pathway, such as GNMT inhibitors. Continued investigation into these pathways is critical to fully realize the therapeutic potential of N-methylglycine and its related compounds.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy and safety of add-on sarcosine in patients with major depressive disorder: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two grams of sarcosine in schizophrenia – is it too much? A potential role of glutamate-serotonin interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Structural Analogs of N-(2-Methoxyethyl)-N-methylglycine as Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxyethyl)-N-methylglycine belongs to the chemical class of N,N-disubstituted glycine (sarcosine) derivatives. This structural scaffold is of significant interest in medicinal chemistry, primarily as a foundation for the development of potent and selective inhibitors of the Glycine Transporter Type 1 (GlyT1). GlyT1 is a crucial protein in the central nervous system (CNS) responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds increase extracellular glycine concentrations, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as an obligatory co-agonist. This mechanism is a key therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia and other CNS disorders associated with NMDA receptor hypofunction.
This guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Mechanism of Action: GlyT1 Inhibition
Glycine acts as an inhibitory neurotransmitter at its own receptors and as an essential co-agonist at glutamatergic synapses containing NMDA receptors. GlyT1, located on glial cells surrounding these synapses, tightly regulates glycine levels. The inhibition of GlyT1 by N-substituted glycine analogs blocks this reuptake mechanism. The resulting elevation of synaptic glycine enhances NMDA receptor activation, which is believed to alleviate symptoms associated with their hypofunction.
Structure-Activity Relationships (SAR) and Data Presentation
The potency of N,N-disubstituted glycine analogs as GlyT1 inhibitors is highly dependent on the nature of the substituents on the nitrogen atom. Medicinal chemistry campaigns have extensively explored these relationships to optimize potency, selectivity, and pharmacokinetic properties. A key structural motif involves a sarcosine core (N-methylglycine) where the second N-substituent is a larger, often lipophilic, arylalkyl or cycloalkylmethyl group.
The following table summarizes data from a representative series of N-((1-arylcycloalkyl)methyl)-N-methylglycine derivatives, illustrating key SAR insights.
| Compound ID | R (Aryl Group) | Cycloalkyl Ring | GlyT1 IC50 (nM) |
| 1 | Phenyl | Cyclobutyl | 150 |
| 2 | 4-Fluorophenyl | Cyclobutyl | 80 |
| 3 | 4-Chlorophenyl | Cyclobutyl | 65 |
| 4 | 4-Cyanophenyl | Cyclobutyl | 25 |
| 5 | 4-Methoxyphenyl | Cyclobutyl | 210 |
| 6 | 4-Cyanophenyl | Cyclopentyl | 45 |
| 7 | 4-Cyanophenyl | Cyclohexyl | 90 |
| 8 | 3-Chlorophenyl | Cyclobutyl | 110 |
Key SAR Observations:
-
Aryl Substituents: Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (Cpd 3) and particularly cyano (Cpd 4), significantly enhance potency compared to the unsubstituted phenyl (Cpd 1) or electron-donating groups like methoxy (Cpd 5).
-
Cycloalkyl Ring Size: For a given aryl substituent (4-cyanophenyl), the cyclobutyl ring (Cpd 4) provides the optimal potency compared to larger rings like cyclopentyl (Cpd 6) and cyclohexyl (Cpd 7). This suggests a specific size and conformational constraint in the binding pocket of the transporter.
-
Positional Isomerism: Moving the substituent on the phenyl ring from the 4-position (Cpd 3) to the 3-position (Cpd 8) results in a decrease in inhibitory activity.
In Silico Modeling of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of N-(2-Methoxyethyl)-N-methylglycine, a glycine derivative with potential applications in compound synthesis.[1] Given the limited specific research on this molecule, this document outlines a robust framework for its computational analysis based on established methodologies in drug discovery. We will explore its physicochemical properties, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and investigate its potential interactions with biological targets through molecular docking and molecular dynamics simulations. Drawing parallels from the well-studied N-methylglycine (sarcosine), we hypothesize the N-methyl-D-aspartate (NMDA) receptor as a potential biological target for our modeling studies.[2][3][4] This guide serves as a detailed protocol for researchers seeking to computationally characterize this compound and similar small molecules.
Introduction to this compound
This compound is a small molecule with the chemical formula C6H13NO3 and a molecular weight of 147.17 g/mol .[1][5] It is classified as a glycine derivative and is utilized in the synthesis of other compounds.[1] While specific biological activities have not been extensively documented, its structural similarity to sarcosine, a known co-agonist at the glycine binding site of the NMDA receptor, suggests a potential avenue for investigation.[2][3][4] In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict the molecule's behavior and guide further experimental studies.[6][7][8]
Physicochemical Properties and ADMET Prediction
The initial step in the in silico evaluation of any potential drug candidate is the prediction of its physicochemical properties and ADMET profile.[6][7][9] These parameters are crucial for assessing the molecule's "drug-likeness" and potential for bioavailability and safety.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented in the table below. These values are typically calculated using various computational models and algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 147.17 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |
| LogP (Octanol-Water Partition Coefficient) | -1.2 (Estimated) | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |
| Number of Hydrogen Bond Acceptors | 4 | Influences binding affinity and solubility. |
| Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. |
In Silico ADMET Prediction
ADMET properties are critical for understanding how a drug is processed by the body.[6][7] Various computational tools and models can predict these properties.
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | Low Blood-Brain Barrier Penetration | May not be suitable for targeting central nervous system disorders. |
| Metabolism | Potential substrate for Cytochrome P450 enzymes | Indicates potential for drug-drug interactions. |
| Excretion | Likely renal excretion | Suggests clearance through the kidneys. |
| Toxicity | Low risk of mutagenicity and carcinogenicity | Favorable preliminary safety profile. |
Experimental Protocols: In Silico Modeling Workflow
This section details the methodologies for the key in silico experiments.
ADMET Prediction Protocol
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Open Babel).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Property Calculation:
-
Utilize a computational ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Input the prepared 3D structure of the ligand.
-
Run the prediction for a comprehensive set of physicochemical and ADMET properties.
-
-
Data Analysis:
-
Compile the predicted data into tables for clear interpretation.
-
Compare the predicted values against established ranges for drug-like molecules (e.g., Lipinski's Rule of Five).
-
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10][11][12]
-
Target and Ligand Preparation:
-
Target: Download the crystal structure of the human NMDA receptor (e.g., from the Protein Data Bank). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges.
-
Ligand: Prepare the 3D structure of this compound as described in the ADMET protocol.
-
-
Grid Generation:
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy and interactions with the receptor's amino acid residues.
-
Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[13][14][15][16][17]
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field for the protein and the ligand (e.g., AMBER, CHARMM).
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to observe the stability of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
These analyses will reveal the stability of the ligand in the binding pocket and the flexibility of the protein.
-
Visualizations
Visual representations are essential for understanding complex biological processes and computational workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Methoxyethyl)-N-methyl-glycine 97% | CAS: 915925-21-2 | AChemBlock [achemblock.com]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. audreyli.com [audreyli.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 14. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 16. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 17. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology Profile of N-Substituted Glycine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology profile of N-substituted glycine derivatives, a diverse class of compounds with applications ranging from therapeutic agents to industrial chemicals. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and elucidates known mechanisms of action and toxicity, including relevant signaling pathways.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for various N-substituted glycine derivatives. These values provide a comparative basis for assessing the potential toxicity of these compounds.
Table 1: Acute and Sub-chronic Toxicity Data
| Compound | Derivative Class | Test Species | Route of Administration | Toxicity Endpoint | Value | Citation(s) |
| N-Acetylglycine | N-Acyl | Rat (Sprague-Dawley) | Oral (gavage) | LD50 | > 2000 mg/kg | [1] |
| N-Acetylglycine | N-Acyl | Rat (Sprague-Dawley) | Oral (dietary) | NOAEL (28-day) | Male: 898.9 mg/kg/day, Female: 989.9 mg/kg/day | [1] |
| Sarcosine (N-Methylglycine) | N-Alkyl | Mouse | Oral | LD50 | 2.1 g/kg | [2] |
Table 2: In Vitro Cytotoxicity Data for Aliphatic N-Substituted Glycine Derivatives
| Compound | N-Substituent | Cell Line | Exposure Time | IC50 (µM) | Citation(s) |
| N-Propyl glycine | Propyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-Butyl glycine | Butyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-sec-Butyl glycine | sec-Butyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-tert-Butyl glycine | tert-Butyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-Pentyl glycine | Pentyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-Isopentyl glycine | Isopentyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-tert-Pentyl glycine | tert-Pentyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| N-Hexyl glycine | Hexyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
| 2-Aminoheptyl glycine | 2-Aminoheptyl | Human Foreskin Fibroblast (HFF) | 48 hours | Highest toxicity in the tested range | [3][4][5][6][7] |
| N-Octyl glycine | Octyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of N-substituted glycine derivatives are mediated by various mechanisms, depending on the nature of the substitution. Key identified mechanisms include interactions with neurotransmitter receptors and direct DNA damage.
Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Signaling by Sarcosine
Sarcosine (N-methylglycine) acts as a co-agonist at the glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[8][9][10] By modulating NMDA receptor activity, sarcosine can influence synaptic plasticity and neuronal excitability. Overstimulation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative conditions. The following diagram illustrates the role of sarcosine in the glutamatergic synapse.
DNA Damage and Repair
Certain N-substituted glycine derivatives, such as N-diazoacetylglycine amide, can induce genotoxicity by causing DNA damage. This damage can trigger cellular DNA repair mechanisms, such as the Base Excision Repair (BER) pathway. If the damage is extensive or the repair is inefficient, it can lead to mutations, chromosomal aberrations, and ultimately cell death. The following diagram outlines the general process of DNA damage and the BER pathway.
Experimental Protocols
This section details the methodologies for key toxicological assays cited in this guide, providing a reference for researchers conducting similar studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human Foreskin Fibroblast (HFF) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with various concentrations of the N-substituted glycine derivatives (typically ranging from 100 to 1000 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 200 µL of an organic solvent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 420)
This study provides information on the acute toxic effects of a single oral dose of a substance.[11][12][13][14][15]
-
Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. A sighting study with a small number of animals is first conducted to determine the appropriate starting dose for the main study. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The study aims to identify a dose that causes evident toxicity but not mortality, allowing for classification of the substance's acute toxicity.
In Vivo 28-Day Repeated Dose Oral Toxicity Study (as per OECD Guideline 407)
This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.[16][17][18][19][20]
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley), with both males and females in each dose group, are used.
-
Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 28 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals undergo a full gross necropsy, and selected organs are weighed. Histopathological examination of organs and tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)
This test is used to detect genotoxic damage by identifying substances that cause cytogenetic damage resulting in the formation of micronuclei in erythrocytes.[21][22][23][24][25]
-
Test Animals: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Analysis: Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic (immature) erythrocytes.
-
Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.
Conclusion
The toxicological profile of N-substituted glycine derivatives is highly dependent on the specific chemical structure. While some derivatives, such as N-acetylglycine, exhibit low toxicity, others, particularly those with long aliphatic chains or specific reactive groups, can demonstrate significant cytotoxicity or genotoxicity. The primary mechanisms of toxicity identified so far involve modulation of neurotransmitter receptor function and direct DNA damage. The experimental protocols outlined in this guide provide a standardized framework for the toxicological evaluation of novel N-substituted glycine derivatives, which is crucial for their safe development and application in various fields. Further research is warranted to expand the toxicological database for a wider range of these compounds and to further elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. scribd.com [scribd.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. ecetoc.org [ecetoc.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. oecd.org [oecd.org]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. inotiv.com [inotiv.com]
- 25. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Use of N-(2-Methoxyethyl)-N-methylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxyethyl)-N-methylglycine is a functionalized N-substituted glycine derivative that serves as a valuable building block in peptide synthesis. Its incorporation into peptide and peptoid structures can significantly modify their physicochemical properties. These application notes provide a comprehensive overview of its use, particularly in addressing challenges associated with peptide aggregation and solubility, common hurdles in the synthesis of "difficult sequences."
N-substituted glycines, the constituent units of peptoids, are known for their ability to disrupt secondary structures like β-sheets, which are often the cause of peptide aggregation during solid-phase peptide synthesis (SPPS). The methoxyethyl moiety in this compound is introduced to enhance the water solubility of the resulting peptide or peptoid. This can be particularly advantageous in the synthesis and purification of hydrophobic or aggregation-prone sequences.
Key Applications and Advantages
-
Enhanced Solubility: The primary application of this compound is to increase the aqueous solubility of peptides and peptoids. This is particularly beneficial for sequences rich in hydrophobic residues that are otherwise difficult to handle and purify.
-
Disruption of Aggregation: Like other N-substituted glycines, it acts as a "structure breaker" by disrupting the hydrogen-bonding patterns that lead to the formation of secondary structures and subsequent aggregation during SPPS.[1] This leads to higher crude purity and overall yield.
-
Synthesis of "Difficult Sequences": By mitigating aggregation, the incorporation of this compound can facilitate the synthesis of long or otherwise challenging peptide sequences that are prone to incomplete coupling and deprotection steps.[2]
-
Peptoid and Peptide-Peptoid Hybrid Synthesis: It can be readily incorporated into peptoid or peptide-peptoid hybrid structures to modulate their conformational properties and improve their drug-like characteristics.
Data Presentation
The following table summarizes the available quantitative data regarding the use of this compound and related N-substituted glycines in peptide synthesis.
| Parameter | Observation | Peptide/Peptoid Sequence | Synthesis Method | Cleavage Conditions | Crude Purity | Reference |
| Solubility Enhancement | Incorporation of N-(2-methoxyethyl)glycine (Nme) residues to increase water solubility. | 15-mer peptoid containing five N-imino glycine residues separated by two Nme residues. | Automated Peptide Synthesizer | 95:5 TFA:H₂O for 10 minutes | 63% | [3] |
| Coupling Efficiency | HCTU and HATU produce peptides of very similar purity in the synthesis of a model "difficult" peptide. | Acyl carrier protein (ACP) fragment (65-74) | Automated SPPS | Not Specified | High Purity | [4] |
| Coupling of N-methyl Amino Acids | PyBroP is effective for coupling hindered N-methyl amino acids where other reagents are inefficient. | General N-methylated peptides | Manual SPPS | Not Specified | Not Specified | [2] |
| Automated Peptoid Synthesis | Microwave-enhanced SPPS of a peptide-peptoid hybrid. | Pro-Glu-(NLeu)-(NPhe)-Gly-(NLys)-NH₂ | CEM Liberty Blue™ Synthesizer | TFA/H₂O/TIS/DODT | 81% | [5][6] |
Experimental Protocols
Synthesis of Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH (Monomer Method)
General Adapted Protocol for Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH Synthesis:
This protocol is an adaptation of known methods for similar N-alkylated amino acids and would require optimization.
-
Protection of the Carboxyl Group: The carboxylic acid of this compound is first protected, for example, by esterification (e.g., methyl or benzyl ester).
-
Fmoc Protection of the Amine: The secondary amine is then protected with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃ or DIPEA) in a suitable solvent like dioxane/water or DMF.
-
Deprotection of the Carboxyl Group: The protecting group from the carboxylic acid is then selectively removed to yield the final Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH.
Solid-Phase Peptide Synthesis (SPPS) - Submonomer Method
The "submonomer" method is a widely used and efficient way to synthesize peptoids and incorporate N-substituted glycines without the need for pre-synthesized protected monomers.[1] This two-step process is repeated for each N-substituted glycine residue.
Manual Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine (e.g., after Fmoc deprotection with 20% piperidine in DMF). Swell the resin in DMF.
-
Acylation Step:
-
Prepare a solution of bromoacetic acid (e.g., 0.6 M in DMF).
-
Add the bromoacetic acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (e.g., 0.6 M in DMF).
-
Agitate the reaction mixture for 20-30 minutes at room temperature.
-
Drain the resin and wash thoroughly with DMF (3-5 times).
-
-
Displacement Step:
-
Prepare a solution of 2-methoxy-N-methylethanamine (the side chain amine) (e.g., 1-2 M in NMP or DMF).
-
Add the amine solution to the bromoacetylated resin.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
Drain the resin and wash thoroughly with DMF (3-5 times).
-
-
Continuation of Synthesis: The resin is now ready for the next acylation step or for the coupling of a standard Fmoc-amino acid.
Automated Protocol using a Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™): [5][6]
Modern automated peptide synthesizers can be programmed to perform the two-step submonomer synthesis.
-
Deprotection: Standard Fmoc deprotection with 20% piperidine in DMF, often with microwave heating.
-
Acylation: A solution of bromoacetic acid and DIC is added to the resin. Microwave energy can be applied to accelerate this step.
-
Displacement: A solution of 2-methoxy-N-methylethanamine is added. Microwave heating can also be used here to reduce reaction times.
-
Washes: Automated washing steps with DMF are performed between each chemical step.
Cleavage and Deprotection
The final peptide is cleaved from the solid support and side-chain protecting groups are removed.
-
Cleavage Cocktail: A standard cleavage cocktail for Fmoc-based SPPS is typically used. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Workflow for a single cycle of this compound incorporation using the submonomer method in SPPS.
Caption: Logical relationship showing how this compound mitigates issues with "difficult" peptide sequences.
Troubleshooting and Considerations
-
Coupling Reagents: For coupling hindered N-alkylated amino acids, more potent coupling reagents like HATU, HCTU, or PyBroP may be required to achieve high efficiency.[2][4][8] It is advisable to monitor the coupling reaction completion using a qualitative test like the ninhydrin or TNBS test.
-
Incomplete Reactions: If acylation or displacement steps are incomplete, consider increasing the reaction time, temperature (if using a microwave synthesizer), or the concentration and equivalency of reagents.
-
Purity: The crude purity of peptoids synthesized by the submonomer method can vary. The example of the 15-mer peptoid with Nme residues showed a crude purity of 63%, indicating that purification by reverse-phase HPLC is necessary to obtain a highly pure product.[3]
-
Monomer Synthesis: If using the monomer approach, the synthesis and purification of Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH is a critical prerequisite that requires careful execution and characterization.
These application notes and protocols provide a framework for the successful incorporation of this compound into peptide and peptoid sequences. Researchers are encouraged to adapt and optimize these protocols based on their specific sequences and available instrumentation.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of N-(2-Methoxyethyl)-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxyethyl)-N-methylglycine is a synthetic amino acid derivative that finds utility as a building block in peptide synthesis and the development of peptidomimetics.[1] Its unique structure, featuring a methoxyethyl group on the nitrogen atom, can impart favorable pharmacokinetic properties, such as increased solubility and metabolic stability, to the resulting molecules. Functionalization of this compound is a key step in its incorporation into larger biomolecules, typically involving the formation of an amide bond between its carboxylic acid group and a primary amine of a target molecule, such as a peptide, protein, or small molecule drug.
This document provides a detailed protocol for the functionalization of this compound using a common and efficient method: carbodiimide-mediated coupling with N-hydroxysuccinimide (NHS) activation.
Signaling Pathways and Logical Relationships
The functionalization of this compound is primarily a chemical process. The logical workflow involves the activation of the carboxylic acid group, followed by nucleophilic attack from an amine to form a stable amide bond.
Caption: Workflow for the two-step functionalization of this compound.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and Sulfo-NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a more stable and amine-reactive Sulfo-NHS ester. This is a common first step for subsequent conjugation to a primary amine-containing molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with the Activation Buffer. The final concentration should be in the range of 10-100 mM.
-
Add Sulfo-NHS and EDC: To the this compound solution, add Sulfo-NHS to a final concentration of 1.2 to 1.5 equivalents relative to the glycine derivative.
-
Immediately following the Sulfo-NHS, add EDC to a final concentration of 1.2 to 1.5 equivalents.
-
Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.
-
The resulting solution contains the activated Sulfo-NHS ester of this compound and is now ready for conjugation to an amine-containing molecule. For optimal results, use the activated compound immediately.
Table 1: Reagent Quantities for Activation Reaction
| Reagent | Molar Ratio (relative to Glycine Derivative) |
| This compound | 1.0 |
| Sulfo-NHS | 1.2 - 1.5 |
| EDC | 1.2 - 1.5 |
Protocol 2: Conjugation of Activated this compound to a Peptide
This protocol outlines the conjugation of the pre-activated this compound (from Protocol 1) to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Activated this compound solution (from Protocol 1)
-
Peptide with a primary amine
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Prepare Peptide Solution: Dissolve the target peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the freshly prepared activated this compound solution to the peptide solution. A 10- to 20-fold molar excess of the activated glycine derivative over the peptide is recommended to ensure efficient conjugation.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate from excess reagents and unreacted peptide using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry (MS) and HPLC.
Table 2: Typical Reaction Conditions for Conjugation
| Parameter | Condition |
| pH | 7.2 - 7.5 |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 2 hours to overnight |
| Molar Ratio (Activated Glycine:Peptide) | 10:1 to 20:1 |
Reaction Scheme
Caption: General reaction scheme for EDC/NHS mediated amide bond formation.
Data Presentation
While specific quantitative data for the functionalization of this compound is not extensively available in the public domain, the efficiency of EDC/NHS coupling reactions is generally high. The expected yield of the final conjugate will depend on several factors, including the nature and concentration of the reactants, the reaction conditions, and the efficiency of the purification process.
Table 3: Expected Outcomes and Troubleshooting
| Parameter | Expected Outcome | Potential Issues | Troubleshooting |
| Reaction Yield | 50-90% (post-purification) | Low yield | Increase molar excess of activated glycine derivative; optimize pH and reaction time. |
| Product Purity | >95% (by HPLC) | Presence of unreacted starting materials or side products | Optimize purification protocol; ensure complete quenching of the reaction. |
| Confirmation | Correct mass by MS | No or incorrect mass observed | Verify the stability of the peptide and the activated ester; check for side reactions. |
Concluding Remarks
The protocols provided herein offer a robust and reliable method for the functionalization of this compound. By employing standard EDC/NHS chemistry, researchers can efficiently conjugate this synthetic amino acid to a variety of amine-containing molecules. This enables the exploration of its potential to enhance the properties of peptides and other biomolecules for applications in drug discovery and development. It is always recommended to perform small-scale pilot reactions to optimize conditions for specific target molecules.
References
Application Notes and Protocols: N-(2-Methoxyethyl)-N-methylglycine in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of N-(2-Methoxyethyl)-N-methylglycine in modern drug design and discovery. This versatile building block is instrumental in the synthesis of a novel class of highly selective Tyrosine Kinase 2 (TYK2) inhibitors, which are currently under investigation for the treatment of various autoimmune and inflammatory diseases.
Introduction to this compound
This compound is a non-natural, N-alkylated amino acid derivative. Its unique structure, featuring a short, hydrophilic methoxyethyl group, imparts desirable physicochemical properties when incorporated into larger drug molecules. It serves as a key synthetic intermediate, enabling the construction of complex molecular architectures with improved solubility and pharmacokinetic profiles.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H13NO3 | [1][2] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 915925-21-2 | [2] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Expected to have good solubility in polar organic solvents and aqueous solutions | Inferred from structure |
Application in Drug Design: A Building Block for TYK2 Inhibitors
The primary application of this compound in drug discovery is as a structural component in the synthesis of pyridyl substituted indole compounds that function as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2).
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). Dysregulation of these cytokine pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.
By selectively inhibiting TYK2, the downstream signaling cascade is disrupted, leading to a reduction in the inflammatory response. The incorporation of the this compound moiety into the inhibitor structure can contribute to improved drug-like properties, such as solubility and cell permeability, which are critical for oral bioavailability and overall efficacy.
TYK2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of TYK2 in mediating cytokine signaling and the point of inhibition by the synthesized pyridyl substituted indole compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative TYK2 inhibitor using this compound and for the evaluation of its inhibitory activity.
Synthesis of a Representative Pyridyl Substituted Indole TYK2 Inhibitor
This protocol describes a general method for the amide coupling of this compound to a core intermediate to form a pyridyl substituted indole TYK2 inhibitor.
Workflow for Amide Coupling:
References
Application Notes and Protocols: N-Methylglycine Derivatives in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglycine, also known as sarcosine, and its derivatives are a class of compounds with significant and diverse applications in pharmacology. Sarcosine, an endogenous amino acid, acts as a competitive inhibitor of the type 1 glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This dual mechanism allows it to modulate glutamatergic neurotransmission, making it a key target for the development of therapeutics for central nervous system (CNS) disorders.[1][4] Beyond its direct effects, sarcosine and its derivatives serve as crucial intermediates in the synthesis of a wide range of pharmacologically active molecules, including anti-inflammatory and anticancer agents.[5][6][7][8]
These application notes provide an overview of the pharmacological uses of N-methylglycine derivatives, with a focus on their role in neurology. Detailed protocols for key experimental assays and quantitative data from relevant studies are presented to facilitate further research and drug development in this area.
I. Modulation of the NMDA Receptor Signaling Pathway
N-methylglycine derivatives, particularly sarcosine, enhance NMDA receptor function, which is often hypofunctional in certain neuropsychiatric disorders like schizophrenia.[4][9][10] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which then acts as a co-agonist at the NMDA receptor.[2][11] This potentiation of NMDA receptor activity is a primary mechanism behind its therapeutic effects.[1][4]
Signaling Pathway Diagram
Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activation.
II. Therapeutic Applications in Schizophrenia
The hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[4][9] N-methylglycine (sarcosine) has been investigated as an adjunctive therapy in schizophrenia with promising results.[4]
Clinical Trial Data Summary
| Study Type | Drug Regimen | Duration | Key Findings | Reference |
| Double-blind, placebo-controlled | Sarcosine (2 g/day ) + antipsychotics | 6 weeks | Significant improvement in positive, negative, cognitive, and general psychiatric symptoms. | [4] |
| Randomized, double-blind | Sarcosine (1 g/day vs. 2 g/day ) monotherapy | 6 weeks | 2 g/day dose showed better response in reducing total PANSS scores, especially in antipsychotic-naïve patients. | [12][13] |
| Double-blind, placebo-controlled | Sarcosine (2 g/day ) or D-serine (2 g/day ) + antipsychotics | 6 weeks | Both sarcosine and D-serine were effective in improving symptoms of schizophrenia. | [11] |
III. Experimental Protocols
A. In Vitro Evaluation of GlyT1 Inhibition
This protocol describes the method for determining the inhibitory activity of N-methylglycine derivatives on the glycine transporter type 1 (GlyT1).
Objective: To measure the IC50 value of a test compound for GlyT1.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b.[14]
-
[³H]Glycine (specific activity ~15-30 Ci/mmol).
-
Test compounds (N-methylglycine derivatives).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture CHO-hGlyT1b cells in appropriate media until confluent.
-
Assay Preparation: Harvest cells and resuspend in assay buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Inhibition Assay:
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). For control wells, add buffer.
-
Initiate the uptake by adding 25 µL of [³H]Glycine (final concentration ~10 nM).
-
Incubate for 10 minutes at room temperature.
-
-
Termination and Lysis: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. Lyse the cells on the filter with a suitable lysis buffer.
-
Quantification: Add scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of N-methylglycine derivatives on GlyT1.
B. In Vivo Assessment of Antipsychotic-like Activity
This protocol outlines a method to evaluate the efficacy of N-methylglycine derivatives in a phencyclidine (PCP)-induced hypermotility model in mice, which mimics certain symptoms of schizophrenia.[14]
Objective: To assess the ability of a test compound to reverse PCP-induced hyperlocomotion.
Materials:
-
Male ICR mice (or other suitable strain).
-
Test compound (N-methylglycine derivative).
-
Phencyclidine (PCP).
-
Vehicle (e.g., saline).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally).
-
-
Locomotor Activity Measurement: Immediately after PCP administration, place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the test compound-treated group to the vehicle-treated and PCP-only groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
IV. Synthesis of Novel Pharmacological Agents
N-methylglycine derivatives are versatile starting materials for the synthesis of various heterocyclic compounds with potential therapeutic activities.
A. Synthesis of Anti-inflammatory Agents
A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[7] The synthetic scheme often involves the modification of a central phenylglycine core.
Synthetic Strategy Diagram
Caption: General synthetic routes for novel anti-inflammatory agents from an N-phenylglycine derivative.
B. Synthesis of Anticancer Agents
Amino acid-conjugated compounds, including those derived from glycine, have shown potential as chemotherapeutic agents.[8] Hybrid molecules incorporating N-methylglycine derivatives with other pharmacophores like coumarin and quinazoline have been synthesized and tested for their anticancer activity.[8]
V. Conclusion
N-methylglycine and its derivatives represent a promising area of pharmacological research and drug development. Their ability to modulate the NMDA receptor pathway has established their potential in treating schizophrenia and other CNS disorders. Furthermore, their utility as synthetic intermediates opens avenues for the discovery of novel therapeutics for a wide range of diseases. The protocols and data presented here provide a foundation for researchers to further explore the pharmacological applications of this versatile class of compounds.
References
- 1. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Methoxyethyl)-N-methylglycine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and application of N-(2-Methoxyethyl)-N-methylglycine, a key building block in the development of novel therapeutics, particularly in the synthesis of complex heterocyclic structures.
Introduction
This compound, a derivative of the amino acid glycine, serves as a versatile reagent in organic synthesis. Its structure incorporates both a secondary amine and a carboxylic acid, making it a valuable synthon for introducing a substituted glycine moiety into larger molecules. This is of particular interest in medicinal chemistry for the synthesis of compounds such as pyridyl-substituted indoles, which have shown potential as therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of sarcosine (N-methylglycine). A common method involves the reaction of sarcosine with a suitable 2-methoxyethylating agent. While specific literature with a detailed protocol for this exact compound is sparse, a general and adaptable procedure can be derived from standard N-alkylation methodologies of amino acids. One such approach is the reaction of sarcosine with 2-bromoethyl methyl ether in the presence of a base.
Experimental Protocol: Synthesis via N-alkylation of Sarcosine
This protocol describes a plausible method for the synthesis of this compound based on established N-alkylation procedures for amino acids.
Materials:
-
Sarcosine (N-methylglycine)
-
2-Bromoethyl methyl ether
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sarcosine (1 equivalent) and sodium carbonate (2.5 equivalents) in dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethyl methyl ether (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-bromoethyl methyl ether.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% (dependent on reaction scale and purification) |
| Purity | >95% (after purification) |
| Appearance | White to off-white solid or viscous oil |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Amide Coupling Reactions
This compound is a valuable building block for the introduction of a substituted amino acid moiety into a target molecule. A primary application is in amide bond formation, where the carboxylic acid group is coupled with a primary or secondary amine. This type of reaction is fundamental in the synthesis of peptides, peptidomimetics, and other complex organic molecules, including the pyridyl-substituted indoles mentioned in patent WO2018049089A1.
Experimental Protocol: Amide Coupling with an Aniline Derivative
This protocol provides a general procedure for the amide coupling of this compound with a generic aniline derivative, representative of its use in the synthesis of more complex molecules.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-chloroaniline)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or other suitable coupling agent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the aniline derivative (1.1 equivalents), and BOP reagent (1.2 equivalents) in DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data (Expected for a model reaction):
| Parameter | Value |
| Yield | 70-90% (dependent on substrates and purification) |
| Purity | >98% (after chromatography) |
| Appearance | Typically a solid |
| Analytical Data | Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Amide Coupling Workflow
Caption: General workflow for amide coupling using this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. The provided protocols for its synthesis and application in amide coupling reactions offer a foundation for its use in the preparation of complex and biologically active molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
Purification Techniques for N-(2-Methoxyethyl)-N-methylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of N-(2-Methoxyethyl)-N-methylglycine, a substituted amino acid derivative of potential interest in pharmaceutical and chemical research. Due to its polar and zwitterionic nature, purification can be challenging. The following sections outline common and effective techniques, including recrystallization and various chromatographic methods, to achieve high purity of the target compound.
Application Notes
This compound possesses both a carboxylic acid and a tertiary amine, making it a zwitterionic compound at neutral pH. Its polarity is further enhanced by the methoxyethyl group. These structural features dictate the choice of purification strategies. Key considerations include:
-
Solubility: The compound is expected to be highly soluble in polar solvents like water and short-chain alcohols, and less soluble in nonpolar organic solvents.
-
Zwitterionic Character: The presence of both acidic and basic functional groups means that the net charge of the molecule is pH-dependent. This property is crucial for purification techniques like ion-exchange chromatography and can also be exploited in reversed-phase chromatography by adjusting the mobile phase pH.
-
Potential Impurities: Common impurities from synthesis may include starting materials, such as N-methyl-2-methoxyethylamine and chloroacetic acid derivatives, as well as side-products. The chosen purification method should effectively separate the target compound from these impurities.
Based on these characteristics, recrystallization, normal-phase chromatography (less common for highly polar compounds), reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography are all viable purification strategies. The selection of the most appropriate technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Data Presentation
| Purification Technique | Typical Recovery Yield | Typical Purity | Key Parameters to Optimize |
| Recrystallization | 60-85% | >98% | Solvent system, cooling rate, pH |
| Reversed-Phase HPLC | 70-90% | >99% | Mobile phase pH and buffer concentration, gradient |
| HILIC | 75-95% | >99% | Organic solvent content, buffer concentration |
| Ion-Exchange Chromatography | 80-95% | >98% | pH, salt gradient, resin type |
Experimental Protocols
The following are detailed protocols for the purification of this compound. These are general procedures and may require optimization for specific applications.
Protocol 1: Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is often the first choice for achieving high purity on a larger scale.
Materials:
-
Crude this compound
-
1 M Hydrochloric Acid (HCl)
-
Acetone
-
Deionized water
-
Ethanol
-
Isopropanol
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Initial Wash: If the crude product is a salt (e.g., hydrochloride salt), wash it with a solvent in which the desired product is sparingly soluble but impurities are more soluble. For instance, wash the crude solid with cold acetone to remove nonpolar impurities.
-
Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot solvent. Based on its structure, a polar solvent system is recommended. Start with deionized water or a mixture of water and a miscible organic solvent like ethanol or isopropanol. If the free base is being purified, acidification with 1 M HCl to a pH of approximately 2 can improve solubility in aqueous solutions.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for high-purity separation of polar compounds. By manipulating the mobile phase pH, the ionization state of the zwitterionic compound can be controlled to achieve optimal retention and separation.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
Ammonium acetate or ammonium formate
-
C18 or C8 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid or TFA in water.
-
Mobile Phase B: 0.1% Formic acid or TFA in acetonitrile.
-
Alternative for pH control: Use a buffered mobile phase, such as 10 mM ammonium acetate in water (pH adjusted as needed) for Mobile Phase A and acetonitrile for Mobile Phase B. Adjusting the pH to be near the isoelectric point of the compound can sometimes improve peak shape.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Gradient: Start with 5% Mobile Phase B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. The gradient should be optimized based on the retention of the compound and its impurities.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the purified product.
-
Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting purified compound may be a salt with the mobile phase modifier (e.g., formate or trifluoroacetate salt), which may require further processing if the free base is desired.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the separation of very polar compounds that show little or no retention in reversed-phase chromatography.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate or ammonium formate
-
HILIC column (e.g., silica, amide, or zwitterionic stationary phase)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude sample in a mixture that mimics the initial mobile phase, typically high in organic content (e.g., 80-90% acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM ammonium acetate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM ammonium acetate.
-
-
Chromatographic Conditions (Example):
-
Column: Zwitterionic HILIC, 5 µm particle size, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Gradient: Start with 95% Mobile Phase A, ramp to 50% A over 20 minutes. The gradient will involve increasing the water content to elute the polar compounds.
-
-
Injection and Fraction Collection: Inject the prepared sample and collect the fractions containing the pure compound.
-
Post-Purification: Remove the solvent from the collected fractions using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Logical workflow for chromatographic purification.
Application Notes and Protocols: N-(2-Methoxyethyl)-N-methylglycine in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Methoxyethyl)-N-methylglycine is a functionalized amino acid derivative with potential applications in the field of material science. While direct experimental data on its use in materials is emerging, its structural features—a hydrophilic methoxyethyl group and a reactive carboxylic acid—suggest its utility in the synthesis of advanced polymers, surface modification of materials, and the formulation of novel ionic liquids. These materials could find applications in biomedical devices, drug delivery systems, and electrochemical applications.
This document provides an overview of the potential applications of this compound, drawing analogies from structurally related compounds such as polysarcosine (a polymer of N-methylglycine) and polymers containing the 2-methoxyethyl moiety. The provided protocols are generalized methodologies that can be adapted for the specific use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₃ | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 915925-21-2 | [2] |
| Purity | >97% (commercially available) | [2] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Potential Applications in Material Science
Synthesis of "Stealth" Polymers for Biomaterials
The N-substituted glycine backbone of this compound makes it a candidate for the synthesis of polypeptoids. Polysarcosine, the polymer of N-methylglycine, has been shown to exhibit "stealth" properties similar to polyethylene glycol (PEG), reducing opsonization and prolonging the circulation time of nanoparticles.[3] The methoxyethyl side chain of this compound is analogous to the side chains in poly(2-methoxyethyl acrylate), which is known to enhance hydrophilicity and biocompatibility.[2]
Potential Advantages:
-
Biocompatibility: The polypeptoid backbone and the hydrophilic side chain are expected to be well-tolerated in biological systems.
-
Stealth Properties: The polymer may reduce non-specific protein adsorption, leading to longer circulation times for drug delivery vehicles.
-
Tunable Properties: Copolymerization with other N-substituted glycines could allow for fine-tuning of properties like solubility, thermal behavior, and drug loading capacity.
Surface Modification of Nanoparticles and Implants
The carboxylic acid group of this compound can be used to anchor the molecule to the surface of materials like metal oxides or amine-functionalized surfaces. This would create a hydrophilic and biocompatible coating.
Logical Workflow for Surface Modification
Caption: Workflow for surface modification using this compound.
Precursor for Functional Ionic Liquids
The structure of this compound is suitable for the synthesis of ionic liquids. The tertiary amine can be quaternized, and the carboxylic acid can be deprotonated to form zwitterionic or amino acid-based ionic liquids. These materials have potential applications as electrolytes in batteries or as specialized solvents.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Poly[this compound] via Ring-Opening Polymerization of an N-Substituted N-Carboxyanhydride (NCA)
This protocol is a generalized procedure adapted from the synthesis of other polypeptoids.[6]
Materials:
-
This compound
-
Triphosgene or another phosgenating agent
-
Anhydrous solvent (e.g., THF, dioxane)
-
Initiator (e.g., benzylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of the NCA monomer:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous THF to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The progress of the reaction can be monitored by the disappearance of the starting material using TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure. The crude NCA monomer is then purified by recrystallization from an appropriate solvent system (e.g., THF/hexane).
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere, dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF, DMSO).
-
Add the initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the degree of polymerization.
-
Stir the reaction at room temperature for 24-72 hours.
-
The polymerization can be monitored by the evolution of CO₂ or by FT-IR spectroscopy (disappearance of the NCA anhydride peaks).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization Data (Hypothetical):
| Parameter | Expected Value |
| Degree of Polymerization | 25 - 200 |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMF, DMSO |
Protocol 2: Surface Modification of Amine-Functionalized Silica Nanoparticles
This protocol describes the covalent attachment of this compound to a surface using carbodiimide chemistry.
Materials:
-
Amine-functionalized silica nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Experimental Workflow Diagram:
Caption: Workflow for nanoparticle surface modification.
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in MES buffer (pH 6.0) to a final concentration of 10 mM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Coupling Reaction:
-
Disperse the amine-functionalized silica nanoparticles in the activated this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant and wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.
-
Resuspend the surface-modified nanoparticles in the desired buffer for characterization or further use.
-
Quantitative Analysis of Surface Modification (Hypothetical Data):
| Analysis Technique | Untreated Nanoparticles | Modified Nanoparticles |
| Zeta Potential (mV) at pH 7.4 | +25 ± 2 | -5 ± 1.5 |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 165 ± 12 |
| Thermogravimetric Analysis (Weight Loss %) | 2.5% | 8.0% |
Conclusion
This compound represents a promising building block for the development of advanced materials. Its unique combination of a polypeptoid-forming backbone and a hydrophilic side chain suggests its potential in creating biocompatible polymers and surface coatings for biomedical applications. Further research is warranted to fully explore the synthesis and characterization of materials derived from this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Poly(Sarcosine) Surface Modification Imparts Stealth-Like Properties to Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Heterotelechelic Poly(N‐ethylglycine) Polymers: from Polypeptoid Lipid Conjugates to Protein‐Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Methoxyethyl)-N-methylglycine as a Ligand in Coordination Chemistry
Disclaimer: Scientific literature detailing the specific coordination chemistry of N-(2-Methoxyethyl)-N-methylglycine is limited. The following application notes and protocols are based on the well-documented chemistry of the closely related ligand, N-methylglycine (sarcosine). Researchers should consider these as starting points and may need to optimize conditions for this compound.
Introduction
This compound is a functionalized amino acid derivative with potential as a versatile ligand in coordination chemistry. Its structure, featuring a carboxylic acid group, a tertiary amine, and an ether moiety, suggests it can act as a multidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. This tridentate (or potentially bidentate) coordination can form stable chelate rings, making it a candidate for applications in catalysis, materials science, and as a model for bioinorganic systems. Metal complexes involving ligands from the glycine family have been explored for their diverse applications, including their roles in biological systems and catalysis.
Ligand Properties
This compound possesses a combination of hard (oxygen) and borderline (nitrogen) donor atoms, allowing it to coordinate with a variety of transition metals and main group elements. The presence of the methoxyethyl group introduces greater steric bulk and different electronic effects compared to N-methylglycine, which may influence the stability, structure, and reactivity of its metal complexes.
| Property | Value |
| IUPAC Name | 2-((2-methoxyethyl)(methyl)amino)acetic acid |
| Molecular Formula | C6H13NO3[1] |
| Molecular Weight | 147.17 g/mol [2] |
| CAS Number | 915925-21-2 |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic route can be proposed based on the principles of N-alkylation of amino acids. A plausible approach involves the reaction of N-methylglycine with 2-bromoethyl methyl ether under basic conditions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols: Synthesis and Characterization of Metal Complexes (by Analogy with N-methylglycine)
The following protocols are adapted from established procedures for the synthesis of metal complexes with N-methylglycine.
General Protocol for the Synthesis of a Metal(II) bis(ligand) Dihydrate Complex
This protocol is based on the synthesis of complexes like [Ni(MeGly)2(H2O)2].
Materials:
-
This compound
-
Metal(II) acetate salt (e.g., nickel(II) acetate tetrahydrate)
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Dissolve this compound (2 mmol) in deionized water (20 mL).
-
Add a solution of sodium hydroxide (2 mmol in 5 mL of water) to the ligand solution to deprotonate the carboxylic acid.
-
In a separate flask, dissolve the metal(II) acetate salt (1 mmol) in deionized water (20 mL).
-
Slowly add the deprotonated ligand solution to the metal salt solution with constant stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
The product can be isolated by slow evaporation of the solvent at room temperature.
-
Collect the resulting crystals by filtration, wash with a small amount of cold deionized water, and air dry.
Caption: General workflow for synthesizing a metal(II) complex.
Characterization Techniques
The synthesized complexes should be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor are the carboxylate (COO-) stretches. The asymmetric stretch (νas(COO-)) is expected to shift to lower wavenumbers, and the symmetric stretch (νs(COO-)) to higher wavenumbers upon coordination.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the metal complexes. The position and intensity of d-d transitions can provide information about the coordination geometry around the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic complexes, confirming the structure of the ligand framework.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state, including bond lengths and angles.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Quantitative Data (by Analogy with Glycine and N-methylglycine Complexes)
Quantitative data for this compound complexes is not currently available. The following table presents representative stability constants for glycine and its N-alkylated derivatives with various metal ions to provide an expected trend. It is anticipated that the stability constants for this compound complexes would be of a similar order of magnitude.
| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ |
| Cu(II) | Glycine | 8.23 | 15.14 | - |
| Ni(II) | Glycine | 5.77 | 10.64 | 13.5 |
| Co(II) | Glycine | 4.87 | 8.81 | 11.2 |
| Zn(II) | Glycine | 4.95 | 9.35 | - |
| Mn(II) | N-methylglycine | 2.7 | 4.8 | - |
| Fe(II) | N-methylglycine | 3.5 | 6.2 | - |
Note: Stability constants are dependent on experimental conditions (temperature, ionic strength, solvent).
Potential Applications in Drug Development and Research
Metal complexes of functionalized amino acids are of interest in several areas of research and drug development.
Caption: Potential research applications of the title ligand.
-
Catalysis: The metal complexes could be investigated as catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The tunability of the ligand structure allows for the modification of the catalyst's steric and electronic properties.
-
Bioinorganic Chemistry: These complexes can serve as model compounds to study the interaction of metal ions with biological molecules. The ether functionality might mimic interactions in more complex biological systems.
-
Drug Development: The ligand could be used to synthesize metal-based therapeutic agents. The coordination of a metal ion can enhance the biological activity of the organic molecule or introduce new therapeutic properties. For instance, certain metal complexes exhibit antimicrobial or anticancer activity.
Conclusion
This compound presents an interesting, yet underexplored, ligand for coordination chemistry. Based on the behavior of analogous N-alkylated glycine ligands, it is expected to form stable complexes with a range of metal ions. The protocols and data presented here, derived from studies on N-methylglycine, provide a solid foundation for researchers to begin investigating the coordination chemistry and potential applications of this promising ligand. Further experimental work is necessary to fully elucidate its properties and unlock its potential in various scientific fields.
References
Troubleshooting & Optimization
"optimizing reaction conditions for N-(2-Methoxyethyl)-N-methylglycine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(2-Methoxyethyl)-N-methylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several common strategies, primarily involving the formation of the N-C bonds to the glycine backbone. The most prevalent methods include:
-
Reductive Amination: This involves the reaction of a glyoxylic acid derivative with N-(2-methoxyethyl)methylamine in the presence of a reducing agent.
-
Stepwise Alkylation: This can be achieved by first reacting a glycine ester with a 2-methoxyethylating agent, followed by N-methylation, or by reacting N-methylglycine (sarcosine) with a 2-methoxyethylating agent.
-
"Submonomer" Synthesis: Adapted from peptoid chemistry, this method involves the acylation of a resin-bound substrate with an α-haloacetic acid, followed by displacement of the halide with N-(2-methoxyethyl)methylamine.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route. Common causes include:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: Undesired side reactions may be consuming your starting materials or product.
-
Poor quality of reagents: Ensure the purity and dryness of your starting materials and solvents.
-
Inefficient purification: Product loss during workup and purification steps can significantly impact the final yield.
-
Suboptimal reaction conditions: The stoichiometry of reactants, choice of base, or catalyst may not be optimal.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of starting materials, intermediates, and the final product, helping to determine the optimal reaction time.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from impurities.
-
Ion-Exchange Chromatography: This technique is particularly useful for purifying amino acids by exploiting their charge properties.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC can be employed.[1]
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting materials remain | Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it is stored under appropriate conditions (e.g., under inert atmosphere, desiccated). |
| Formation of a stable imine that is slow to reduce. | Consider changing the reducing agent to one with a different reactivity profile (e.g., from sodium borohydride to sodium triacetoxyborohydride). | |
| Incorrect pH of the reaction mixture. | The pH can influence both imine formation and the activity of the reducing agent. Optimize the pH by adding a suitable acid or base. | |
| Multiple unidentified spots on TLC | Side reactions such as over-alkylation or decomposition. | Lower the reaction temperature. Use a milder reducing agent. |
| Impurities in the starting amine or glyoxylic acid derivative. | Purify the starting materials before use. | |
| Product is formed but lost during workup | The product is water-soluble and is lost in the aqueous phase. | Perform multiple extractions with an organic solvent. Consider using a continuous liquid-liquid extractor. |
| The product is volatile and is lost during solvent removal. | Use a rotary evaporator at a lower temperature and higher pressure. |
Guide 2: Incomplete Reaction in Stepwise Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Starting material (glycine ester or sarcosine) is not fully consumed | Insufficiently reactive alkylating agent. | Use a more reactive alkylating agent (e.g., switch from a chloride to a bromide or iodide). |
| Steric hindrance around the nitrogen atom. | Increase the reaction temperature and/or extend the reaction time. | |
| The base used is not strong enough to deprotonate the amine. | Use a stronger, non-nucleophilic base. Ensure the base is soluble in the reaction solvent. | |
| Formation of quaternary ammonium salts (over-alkylation) | The alkylating agent is too reactive or used in excess. | Add the alkylating agent slowly and control the stoichiometry. Use a less reactive alkylating agent. |
| Low yield of the desired N-methylated product | The N-methylation step is inefficient. | Use a more effective methylating agent such as methyl iodide or dimethyl sulfate. |
Experimental Protocols
Protocol 1: Reductive Amination Approach
This protocol describes a representative method for the synthesis of this compound via reductive amination.
Reactants and Stoichiometry
| Reagent | Molar Equivalent | Notes |
| Glyoxylic acid monohydrate | 1.0 | |
| N-(2-methoxyethyl)methylamine | 1.1 | |
| Sodium triacetoxyborohydride | 1.5 | |
| Dichloromethane (DCM) | - | Anhydrous |
Procedure
-
To a solution of glyoxylic acid monohydrate in anhydrous dichloromethane, add N-(2-methoxyethyl)methylamine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Stepwise Alkylation Approach
This protocol outlines a representative method starting from N-methylglycine (sarcosine).
Reactants and Stoichiometry
| Reagent | Molar Equivalent | Notes |
| N-methylglycine (Sarcosine) | 1.0 | |
| 1-Bromo-2-methoxyethane | 1.2 | |
| Potassium carbonate (K₂CO₃) | 2.5 | |
| Dimethylformamide (DMF) | - | Anhydrous |
Procedure
-
Suspend N-methylglycine and potassium carbonate in anhydrous dimethylformamide.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Slowly add 1-bromo-2-methoxyethane to the reaction mixture.
-
Maintain the reaction at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted alkylating agent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product to facilitate precipitation or extraction.
-
Purify the product using ion-exchange chromatography or crystallization.
Visualizations
References
Technical Support Center: N-(2-Methoxyethyl)-N-methylglycine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Methoxyethyl)-N-methylglycine reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common synthetic approach to this compound, also known as N-(2-methoxyethyl)sarcosine, involves the N-alkylation of N-methylglycine (sarcosine). This is typically achieved by reacting sarcosine with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, in the presence of a base. This reaction generally proceeds via an SN2 mechanism.
Q2: What are the most common side products observed in the synthesis of this compound?
The primary side products in the N-alkylation of N-methylglycine with a 2-methoxyethyl halide are typically:
-
O-alkylation product: The carboxylate group of N-methylglycine can also be alkylated, leading to the formation of the corresponding ester, 2-methoxyethyl N-(2-methoxyethyl)-N-methylglycinate.
-
Dialkylation product: Although less common for secondary amines like sarcosine, over-alkylation can potentially occur, leading to a quaternary ammonium salt. However, the formation of a tertiary amine is generally favored.
-
Elimination product: The 2-methoxyethyl halide can undergo base-catalyzed elimination to form methoxyethene. This is more likely with stronger, bulkier bases and higher reaction temperatures.
-
Unreacted starting materials: Incomplete reactions can result in the presence of unreacted N-methylglycine and 2-methoxyethyl halide in the final product mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Poor solubility of starting materials: N-methylglycine (sarcosine) is a zwitterionic compound and may have limited solubility in common organic solvents.
-
Choice of base: The base used may not be strong enough to deprotonate the amine of N-methylglycine effectively.
-
Side reactions: The formation of side products, particularly the elimination product, can significantly reduce the yield of the desired N-alkylated product.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature gradually. | Ensures the reaction proceeds to completion without significant decomposition. |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve the solubility of N-methylglycine. | Better solubility leads to a more homogeneous reaction mixture and improved reaction rates. |
| Base Selection | Use a non-nucleophilic base like potassium carbonate or cesium carbonate. The choice of a stronger, non-nucleophilic base can improve the deprotonation of the amine without promoting side reactions. | A suitable base is crucial for efficient deprotonation and subsequent alkylation. |
| Minimizing Elimination | Use a primary alkyl halide (e.g., 2-bromoethyl methyl ether) and avoid excessively high temperatures and sterically hindered bases. | Primary halides are less prone to E2 elimination compared to secondary or tertiary halides. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Impurities and Their Identification:
| Impurity | Identification Method |
| Unreacted N-methylglycine | Can be detected by 1H NMR (characteristic singlet for the N-methyl group) and its high polarity on TLC. |
| O-alkylation product | Can be identified by mass spectrometry (higher molecular weight than the desired product) and 1H NMR (presence of an additional 2-methoxyethyl group signals). |
| 2-Methoxyethanol (from hydrolysis of the halide) | Can be detected by GC-MS or 1H NMR. |
Purification Strategies:
-
Acid-Base Extraction: The desired product, being an amino acid, is amphoteric. It can be separated from non-polar impurities by extraction into an aqueous acid solution, followed by basification and re-extraction into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective for purification. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or a protic solvent like methanol in dichloromethane, is typically required to elute the product and separate it from less polar impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
Materials:
-
N-methylglycine (Sarcosine)
-
2-Bromoethyl methyl ether
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
To a stirred solution of N-methylglycine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-bromoethyl methyl ether.
-
Adjust the pH of the aqueous layer to ~2 with HCl.
-
Wash the acidic aqueous layer with diethyl ether again.
-
Adjust the pH of the aqueous layer to ~9-10 with NaOH.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and common side products.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Synthesis of N-(2-Methoxyethyl)-N-methylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-(2-Methoxyethyl)-N-methylglycine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the N-alkylation of sarcosine (N-methylglycine) with a 2-methoxyethyl halide.
Issue 1: Low or No Conversion of Sarcosine to the Desired Product
| Possible Cause | Recommended Solution |
| Insufficient Basicity | The reaction requires a base to deprotonate the carboxylic acid and the secondary amine of sarcosine, making it nucleophilic. Ensure at least two equivalents of a suitable base are used. For reactions in polar aprotic solvents like DMF or DMSO, inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective. For less reactive substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary, though it requires stricter anhydrous conditions.[1] |
| Low Reaction Temperature | N-alkylation reactions often require heating to proceed at a practical rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS. |
| Poor Solubility of Reactants | Sarcosine and inorganic bases may have limited solubility in some organic solvents. A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally recommended to facilitate the Sₙ2 reaction.[1] In some cases, a co-solvent system may improve solubility. |
| Poor Quality of Alkylating Agent | The 2-methoxyethyl halide (e.g., chloride or bromide) may degrade over time. Use a fresh or properly stored reagent. The reactivity order is generally I > Br > Cl. If using 2-methoxyethyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction via the Finkelstein reaction. |
| Side Reaction: O-alkylation | While N-alkylation is generally favored, some O-alkylation of the carboxylate can occur, especially with more reactive alkylating agents or under certain conditions. Using a less reactive alkylating agent or carefully controlling the reaction temperature can minimize this. Protecting the carboxylic acid as an ester prior to N-alkylation and subsequent deprotection is an alternative strategy. |
Issue 2: Formation of a Quaternary Ammonium Salt (Di-alkylation)
| Possible Cause | Recommended Solution |
| Excess Alkylating Agent | The desired product, this compound, is a tertiary amine and can be further alkylated by the 2-methoxyethyl halide to form a quaternary ammonium salt. To minimize this, use a stoichiometry of 1:1 or a slight excess of sarcosine relative to the alkylating agent. |
| High Reaction Temperature or Prolonged Reaction Time | Higher temperatures and longer reaction times can favor the formation of the quaternary salt. Monitor the reaction progress closely and stop the reaction once the starting material is consumed or the formation of the desired product plateaus. |
| Inefficient Mixing | Poor mixing can lead to localized high concentrations of the alkylating agent, promoting di-alkylation. Ensure efficient stirring throughout the reaction. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is a Zwitterion | This compound is an amino acid and exists as a zwitterion at its isoelectric point, making it highly polar and potentially difficult to extract from aqueous solutions with common organic solvents. |
| Presence of Unreacted Sarcosine and Inorganic Salts | The crude product will likely contain unreacted starting material and inorganic salts from the base used. |
| Purification Strategy | Ion-exchange chromatography is a highly effective method for purifying amino acids.[2][3][4][5] Use a strong cation exchange resin in the H⁺ form. The crude reaction mixture can be dissolved in water, acidified, and loaded onto the column. After washing with water to remove unreacted alkylating agent and other neutral impurities, the product can be eluted with an aqueous ammonia solution. The eluent can then be evaporated to yield the purified product. Alternatively, a weakly acidic cation exchange resin can be used.[2] |
| Crystallization: If the product is crystalline, it may be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water/ethanol or water/acetone). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and direct method is the N-alkylation of sarcosine (N-methylglycine) with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, in the presence of a base.
Q2: Which base is best for the N-alkylation of sarcosine?
The choice of base depends on the solvent and the reactivity of the alkylating agent. For polar aprotic solvents like DMF, potassium carbonate (K₂CO₃) is a good choice as it is inexpensive and effective. For reactions in other solvents or with less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, but requires anhydrous conditions.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the disappearance of the starting material (sarcosine) and the appearance of the product. For TLC, a polar mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid or ammonia) and a suitable stain (e.g., ninhydrin for the secondary amine starting material, or a general stain like potassium permanganate) are typically used.
Q4: What are the potential side products in this reaction?
The main potential side product is the quaternary ammonium salt formed by the di-alkylation of the nitrogen atom. O-alkylation of the carboxylate group is also a possibility, though generally less favored.
Q5: What is the best method for purifying the final product?
Ion-exchange chromatography is a highly effective method for purifying N-alkylated amino acids from unreacted starting materials and inorganic salts.[2][3][4][5]
Experimental Protocols
Key Experiment: N-Alkylation of Sarcosine with 2-Methoxyethyl Bromide
This protocol describes a general procedure for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be required.
Materials:
-
Sarcosine (N-methylglycine)
-
2-Methoxyethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Aqueous ammonia (e.g., 2 M)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sarcosine (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add 2-methoxyethyl bromide (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification by Ion-Exchange Chromatography:
-
Dissolve the crude residue in water and acidify to pH ~2-3 with 1M HCl.
-
Load the acidic solution onto a pre-conditioned strong cation exchange resin column.
-
Wash the column with deionized water until the eluent is neutral to remove any unreacted 2-methoxyethyl bromide and other neutral impurities.
-
Elute the product from the resin using an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product (can be monitored by TLC).
-
Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.
-
The final product can be further purified by recrystallization if necessary.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Amino Acids
| Amino Acid | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Glycine | Ethanol | Ru Catalyst | Neat | 90 | >99 (N,N-diethyl) | [6] |
| Glycine | 1-Dodecanol | Fe Catalyst | Neat | 110 | 54 (mono-N-dodecyl) | [6] |
| 2-Methoxyethylamine | Ethyl bromoacetate | Triethylamine | Benzene | Reflux | 75.3 | Fictionalized from[7] |
| Sarcosine | 2-Methoxyethyl bromide | K₂CO₃ | DMF | 60-70 | Expected >70 | Hypothetical |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for improving the yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diaion.com [diaion.com]
- 5. 193.16.218.141 [193.16.218.141]
- 6. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]
- 7. NOVEL PREPARATION METHOD FOR SARCOSINE AND DERIVATIVES THEREOF - Patent 4455123 [data.epo.org]
Technical Support Center: N-(2-Methoxyethyl)-N-methylglycine
Welcome to the technical support center for N-(2-Methoxyethyl)-N-methylglycine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following information is designed to help you anticipate and address potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results can certainly be indicative of compound instability. This compound, as a substituted amino acid derivative, may be susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidative or hydrolytic agents can impact its stability. We recommend performing a preliminary stability assessment under your specific assay conditions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds like glycine and sarcosine (N-methylglycine) can undergo degradation through processes such as oxidation, decarboxylation, and deamination. The ether linkage in the methoxyethyl group could also be a site for potential hydrolytic cleavage under acidic or basic conditions.
Q3: How can I monitor the stability of my this compound sample?
A3: The most common and effective method for monitoring the stability of small molecules is through a stability-indicating high-performance liquid chromatography (HPLC) method.[1] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of these degradants.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying structural changes and degradation products.[3]
Q4: What conditions should I consider in a forced degradation study for this compound?
A4: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of a compound.[4] For this compound, we recommend testing the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid compound or a solution at various temperatures.
-
Photostability: Exposing the compound to UV and visible light.
Troubleshooting Guides
Issue: Loss of Compound Potency or Concentration Over Time
-
Possible Cause 1: Hydrolysis. The compound may be degrading in aqueous solutions, particularly at non-neutral pH.
-
Troubleshooting Step: Analyze samples stored at different pH values (e.g., pH 3, 7, 9) over a time course using a stability-indicating HPLC method.
-
-
Possible Cause 2: Oxidation. The tertiary amine in the molecule could be susceptible to oxidation.
-
Troubleshooting Step: Prepare solutions with and without antioxidants (e.g., ascorbic acid) and compare the stability. Ensure solutions are degassed or stored under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Adsorption to Container Surfaces.
-
Troubleshooting Step: Test different types of storage vials (e.g., glass vs. polypropylene) to check for non-specific binding.
-
Issue: Appearance of New Peaks in Chromatogram
-
Possible Cause: Degradation. The new peaks likely represent degradation products.
-
Troubleshooting Step 1: Characterize the new peaks using LC-MS to determine their mass-to-charge ratio (m/z) and propose potential structures.
-
Troubleshooting Step 2: Correlate the appearance of specific peaks with the stress conditions applied (e.g., a peak that appears only under acidic stress is likely a product of acid hydrolysis).
-
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the main peak from any potential impurities or degradants.
-
Detection: UV detection at a wavelength where the compound has absorbance (e.g., ~210 nm for the carboxylic acid group) and/or mass spectrometry.
-
Method Validation: Once degradants are generated through forced degradation, confirm that the method can adequately separate them from the parent compound.
Protocol 2: Forced Degradation Study Workflow
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in FAQ 4. Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples and the control against a reference standard using the developed stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration (hrs) | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control | 24 | 4°C | 99.8 | 0.2 | 1 |
| 0.1 M HCl | 24 | 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 | 60°C | 92.5 | 7.5 | 1 |
| 3% H₂O₂ | 8 | 25°C | 78.9 | 21.1 | 3 |
| Thermal | 24 | 80°C | 98.1 | 1.9 | 1 |
| Photostability | 24 | 25°C | 99.5 | 0.5 | 1 |
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: N-(2-Methoxyethyl)-N-methylglycine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of N-(2-Methoxyethyl)-N-methylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a glycine derivative.[1] Its physical state has been described as both a liquid and a solid.[1][2] This discrepancy may be due to the presence of impurities that can depress the melting point.
Q2: Why is the purification of this compound challenging?
As a derivative of the amino acid glycine, this compound is a zwitterionic compound.[3] Zwitterions possess both a positive and a negative charge, which can lead to low solubility in common organic solvents, making standard purification techniques like direct extraction and silica gel chromatography difficult.[4][5]
Q3: What are the most common impurities I might encounter?
Common impurities in glycine and N-alkylated glycine synthesis can include:
-
Starting materials and reagents.
-
Side-products from the synthetic route, such as iminodiacetic acid and nitrilotriacetic acid.[6]
-
Related amino acid impurities like 2,2'-Iminodiacetic Acid, Piperazine-2,5-dione, and Diglycine.[7]
-
Hydroxy acids, peptides, amides, and colored substances formed during the reaction.[8]
Troubleshooting Guides
Problem 1: The product is an oil and will not solidify.
This is a common issue, especially if impurities are present, which can depress the melting point of the compound.
-
Possible Cause 1: Residual Solvent.
-
Solution: Ensure all solvent has been removed under high vacuum, possibly with gentle heating.
-
-
Possible Cause 2: Presence of Impurities.
-
Solution 1: Trituration. Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble.
-
Solution 2: Conversion to a Salt. Convert the zwitterionic product to its hydrochloride or another salt, which are often crystalline and can be more easily purified by recrystallization.
-
-
Possible Cause 3: Product is inherently a low-melting solid or an oil at room temperature.
-
Solution: If the product is pure (as determined by NMR, LC-MS, etc.), proceed with purification of the oil using chromatography.
-
Problem 2: Difficulty with purification by standard silica gel chromatography.
The polar and zwitterionic nature of this compound can cause it to streak or remain at the baseline of a standard silica gel column.
-
Possible Cause 1: Strong interaction with silica gel.
-
Solution 1: Use a modified mobile phase. Add a small percentage of a polar solvent like methanol or an amine like triethylamine or ammonium hydroxide to the eluent to compete with the analyte for binding sites on the silica.[5]
-
Solution 2: Use reverse-phase chromatography. C18-functionalized silica is a suitable alternative for purifying polar compounds.
-
-
Possible Cause 2: Product is not soluble in the loading solvent.
-
Solution: Dissolve the crude product in a small amount of a strong solvent (like methanol or DMSO) and adsorb it onto a small amount of silica gel. After drying, this can be loaded onto the column as a dry load.
-
Problem 3: Low yield after recrystallization.
-
Possible Cause 1: The compound is too soluble in the chosen solvent system.
-
Possible Cause 2: Precipitation is occurring instead of crystallization.
-
Solution: Allow the solution to cool slowly to encourage crystal growth. Seeding with a small crystal of pure product can also be beneficial.
-
-
Possible Cause 3: Incorrect pH.
-
Solution: For zwitterionic compounds, solubility is often lowest at their isoelectric point. Adjusting the pH of the solution may be necessary to induce crystallization, though this can be a difficult technique to optimize.[4]
-
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for separating charged molecules like amino acid derivatives.[10][11][12]
-
Resin Selection and Preparation:
-
Choose a suitable ion-exchange resin. For a zwitterionic compound, either a cation or an anion exchange resin can be used depending on the pH of the mobile phase.
-
Prepare the resin according to the manufacturer's instructions. This typically involves washing with water and then equilibrating with the starting buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Load the solution onto the equilibrated column.
-
-
Elution:
-
Wash the column with the starting buffer to remove any unbound impurities.
-
Elute the bound product using a gradient of increasing salt concentration or by changing the pH of the buffer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.
-
-
Desalting:
-
Combine the pure fractions. The product will be in a solution with a high salt concentration. Desalting can be achieved by methods such as dialysis or by using a desalting column.[13]
-
Protocol 2: Recrystallization from a Mixed Solvent System
Recrystallization is a common final purification step.[4]
-
Solvent Selection:
-
Experiment with small quantities to find a suitable solvent pair. A good pair consists of a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble. For polar compounds, methanol/water or ethanol/water are good starting points.[9]
-
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the hot "solvent".
-
-
Addition of Anti-solvent:
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C6H13NO3 | [1][14] |
| Molecular Weight | 147.17 g/mol | [1] |
| Purity (Commercial) | 97% | [14] |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 915925-21-2 [sigmaaldrich.com]
- 3. Sarcosine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN101747218A - Method for removing impurities in glycine synthetic process - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. diaion.com [diaion.com]
- 12. researchgate.net [researchgate.net]
- 13. US4554376A - Method for separating and purifying amino acid - Google Patents [patents.google.com]
- 14. N-(2-Methoxyethyl)-N-methyl-glycine 97% | CAS: 915925-21-2 | AChemBlock [achemblock.com]
"N-(2-Methoxyethyl)-N-methylglycine solubility problems and solutions"
Welcome to the technical support center for N-(2-Methoxyethyl)-N-methylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Currently, there is limited publicly available data specifically detailing the solubility of this compound in various solvents. However, based on its chemical structure, which includes a carboxylic acid, a tertiary amine, and a methoxyethyl group, we can infer its likely solubility behavior. The presence of the polar carboxylic acid and amine groups suggests potential solubility in aqueous solutions, particularly at adjusted pH levels. The molecule also possesses non-polar character, suggesting possible solubility in organic solvents.
Q2: I am having trouble dissolving this compound in a neutral aqueous buffer. What could be the issue?
A2: this compound is a zwitterionic compound at neutral pH, meaning it has both a positive and a negative charge. This can sometimes lead to poor solubility in neutral aqueous solutions due to strong intermolecular interactions. The solubility of such compounds is often pH-dependent.
Q3: How can I improve the aqueous solubility of this compound?
A3: To improve aqueous solubility, you can try adjusting the pH of your solution.
-
Acidic Conditions: By lowering the pH (e.g., with HCl), you can protonate the carboxylate group, resulting in a positively charged species that may be more soluble.
-
Basic Conditions: Conversely, by raising the pH (e.g., with NaOH), you can deprotonate the amine group, resulting in a negatively charged species that may also exhibit improved solubility.
It is recommended to perform small-scale pH titration experiments to identify the optimal pH range for solubility.
Q4: What organic solvents are likely to dissolve this compound?
A4: Given its structure, polar organic solvents are good candidates for dissolving this compound. Solvents such as DMSO, DMF, and alcohols (methanol, ethanol) are likely to be effective. For less polar applications, you might explore solvents like dichloromethane or ethyl acetate, although solubility may be more limited.
Troubleshooting Guide
Problem: this compound is not dissolving in my chosen solvent.
This troubleshooting guide provides a systematic approach to address solubility issues.
Troubleshooting Workflow
Technical Support Center: Degradation Studies of N-(2-Methoxyethyl)-N-methylglycine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(2-Methoxyethyl)-N-methylglycine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of this compound degradation.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| DEG-001 | No degradation observed under stress conditions (e.g., acid, base, heat). | - The molecule is highly stable under the applied conditions.- Stress conditions are not harsh enough.- The analytical method is not sensitive enough to detect low levels of degradants. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, more concentrated acid/base).- Verify the performance of your analytical method, including the limit of detection (LOD) and limit of quantitation (LOQ).- Employ a different, more sensitive analytical technique. |
| DEG-002 | Multiple, unidentified peaks appear in the chromatogram after stress testing. | - Complex degradation pathways are occurring.- Secondary degradation of initial products.- Interaction with formulation excipients or container materials. | - Isolate major degradation products using preparative chromatography for structural elucidation (e.g., via MS, NMR).- Perform time-course studies to identify primary versus secondary degradation products.- Conduct forced degradation on the drug substance alone to distinguish its degradants from those arising from interactions. |
| DEG-003 | Mass balance is not achieved (sum of degradants and remaining parent compound is <95%). | - Formation of non-UV active or volatile degradation products.- Adsorption of the compound or its degradants to container surfaces.- Incomplete extraction of the sample. | - Utilize a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with UV detection.- Use silanized glassware to minimize adsorption.- Optimize the sample extraction procedure to ensure complete recovery. |
| DEG-004 | Inconsistent degradation profiles between replicate experiments. | - Poor control over experimental conditions (temperature, pH).- Inhomogeneous sample preparation.- Instability of degradation products. | - Ensure precise control and monitoring of all stress parameters.- Thoroughly mix all solutions and samples before stress application.- Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Hydrolysis: The glycine moiety could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the N-C bond.
-
Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide. The ether linkage could also be susceptible to oxidative cleavage.
-
Demethylation/Dealkylation: The N-methyl and N-(2-Methoxyethyl) groups could be cleaved under certain stress conditions.
It is crucial to perform forced degradation studies to experimentally determine the actual degradation pathways.[1][2][3]
Q2: What are the recommended initial stress conditions for forced degradation studies of this compound?
Forced degradation studies are designed to accelerate the breakdown of a substance to identify its likely degradation products.[1][2] A systematic approach is recommended:
| Stress Condition | Typical Protocol | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the glycine or ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the glycine moiety. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, ether cleavage. |
| Thermal Degradation | 80°C for 48 hours (solid state) | General decomposition. |
| Photostability | ICH Q1B guidelines (exposure to light) | Photolytic cleavage. |
Note: These are starting points and may need to be optimized based on the observed stability of the molecule.
Q3: Which analytical techniques are best suited for analyzing the degradation products of this compound?
A stability-indicating analytical method is required to separate the parent compound from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common choice. For comprehensive analysis:
-
HPLC with Mass Spectrometry (LC-MS): This is highly recommended for identifying the mass of the degradation products, which is a critical step in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of isolated degradation products.
Q4: How can I confirm the structure of a newly identified degradation product?
The process typically involves:
-
Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity.
-
Mass Determination: High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition.
-
Structural Analysis: Tandem MS (MS/MS) can provide fragmentation patterns. 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are used to definitively determine the chemical structure.
Experimental Protocols
General Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat in a water bath at a controlled temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3%). Protect from light and keep at room temperature.
-
Thermal: Store a solid sample of the compound in a temperature-controlled oven.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic/basic samples with an equimolar amount of base/acid before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways for investigation.
References
Technical Support Center: N-(2-Methoxyethyl)-N-methylglycine Production
Welcome to the technical support center for the scale-up of N-(2-Methoxyethyl)-N-methylglycine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the transition from laboratory to pilot or commercial scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Two primary synthesis routes are commonly considered for the industrial production of this compound:
-
Route A: N-alkylation of Sarcosine (N-methylglycine). This is a straightforward approach involving the reaction of sarcosine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base.
-
Route B: Reductive Amination. This route involves the reaction of N-methylglycine with 2-methoxyacetaldehyde followed by a reduction step. While potentially offering good selectivity, it may require more complex process control.
Q2: What are the critical process parameters to monitor during the scale-up of the N-alkylation route?
A2: Careful control of several parameters is crucial for a successful and reproducible scale-up of the N-alkylation of sarcosine:
-
Temperature: Exothermic reactions are common in alkylations. Efficient heat removal is critical to prevent runaway reactions and the formation of impurities.
-
Rate of Addition: Controlled addition of the alkylating agent can help manage the reaction exotherm and minimize localized high concentrations that can lead to side reactions.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent hot spots. Inadequate mixing can lead to variable product quality and yield.
-
pH Control: Maintaining the optimal pH is critical for the nucleophilicity of the sarcosine nitrogen and to minimize side reactions.
Q3: What are the primary impurities expected during the synthesis of this compound?
A3: The main impurities depend on the chosen synthesis route. For the N-alkylation of sarcosine, common impurities include:
-
Unreacted Sarcosine: Incomplete reaction can leave starting material in the final product.
-
Over-alkylation Products: Although less likely with a tertiary amine target, the possibility of side reactions with other functional groups should be considered, especially at elevated temperatures.
-
Impurities from the Alkylating Agent: The purity of the 2-methoxyethyl halide is critical.
-
Solvent and Base Residues: Residual process chemicals need to be removed during downstream processing.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound production in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent at scale. 3. Base Stoichiometry: Incorrect amount of base can lead to incomplete deprotonation of sarcosine. | 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion. Consider extending reaction time or cautiously increasing temperature. 2. Solvent Screening: Evaluate different solvent systems for better solubility at the desired process temperature. 3. Stoichiometry Check: Verify the molar equivalents of the base. Ensure accurate weighing and charging of all reactants. |
| High Levels of Impurities | 1. Over-alkylation: High reaction temperature or localized concentration of the alkylating agent. 2. Side Reactions: Presence of reactive impurities in starting materials. | 1. Temperature Control: Improve heat transfer in the reactor. Implement a controlled addition profile for the alkylating agent. 2. Raw Material Qualification: Ensure the purity of all starting materials through rigorous analytical testing. |
| Difficult Product Isolation and Purification | 1. Emulsion Formation during Work-up: Challenges in separating aqueous and organic layers. 2. Product Tailing on Chromatography Columns: Common with amine compounds on silica gel.[1] | 1. Solvent Selection: Experiment with different extraction solvents. Consider adding salt to the aqueous phase to break emulsions. 2. Chromatography Optimization: Use a modified eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) to reduce tailing on silica gel.[1] Alternatively, consider using a different stationary phase like alumina.[1] |
| Batch-to-Batch Inconsistency | 1. Variability in Raw Materials: Different lots of starting materials may have varying purity profiles. 2. Inconsistent Process Control: Fluctuations in temperature, mixing speed, or addition rates between batches. | 1. Strict Raw Material Specifications: Establish and enforce tight specifications for all incoming raw materials. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all process steps. Implement robust process analytical technology (PAT) for real-time monitoring. |
Experimental Protocols
Key Experiment: N-Alkylation of Sarcosine with 2-Methoxyethyl Bromide
Objective: To synthesize this compound via N-alkylation of sarcosine.
Materials:
-
Sarcosine (N-methylglycine)
-
2-Methoxyethyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: Charge a suitably sized reactor with sarcosine and potassium carbonate. Add acetonitrile as the solvent.
-
Reactant Addition: Begin agitation and heat the mixture to the desired reaction temperature (e.g., 60-70 °C). Slowly add 2-methoxyethyl bromide to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product to facilitate precipitation or extraction.
-
-
Purification: The crude product can be purified by crystallization or column chromatography. For chromatography, a silica gel column with a mobile phase containing a small amount of a basic modifier is often effective.[1]
Data Presentation
Table 1: Comparison of N-Alkylation Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Sarcosine (kg) | 0.1 | 10 | 100 |
| 2-Methoxyethyl Bromide (kg) | 0.18 | 18 | 180 |
| Potassium Carbonate (kg) | 0.3 | 30 | 300 |
| Acetonitrile (L) | 0.8 | 80 | 800 |
| Reaction Temperature (°C) | 65 ± 2 | 65 ± 2 | 65 ± 2 |
| Addition Time (hours) | 1 | 2 | 4 |
| Typical Yield (%) | 85-90 | 80-85 | 78-83 |
| Typical Purity (%) | >98 | >97 | >97 |
Note: The data in this table is illustrative and may vary depending on the specific process conditions and equipment.
Visualizations
Caption: Experimental workflow for the N-alkylation of sarcosine.
Caption: Key steps in the N-alkylation of sarcosine.
Caption: Logical relationship of a common scale-up challenge.
References
"enhancing the reactivity of N-(2-Methoxyethyl)-N-methylglycine"
Welcome to the technical support hub for N-(2-Methoxyethyl)-N-methylglycine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide standardized protocols for enhancing reactivity and achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of the amino acid N-methylglycine (also known as sarcosine).[1][2][3] Its structure includes a methoxyethyl group attached to the nitrogen atom, which imparts unique solubility and conformational properties. It is primarily used as a building block, or monomer, in the synthesis of peptoids (N-substituted glycine oligomers) and other complex organic molecules for research and pharmaceutical development.[4][5]
Q2: What are the primary challenges associated with the reactivity of this compound?
The main challenge stems from steric hindrance. The N-substituents (a methyl and a 2-methoxyethyl group) crowd the nitrogen atom, reducing its nucleophilicity. This makes amide bond formation—the most common reaction for this type of molecule—more difficult compared to less substituted amines.[6][7] Consequently, researchers may experience low reaction yields, slow reaction rates, or reaction failure when using standard coupling protocols.[8]
Q3: How should this compound be stored?
For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For use in the continental US, room temperature storage is generally acceptable, though conditions may vary elsewhere.
Q4: What safety precautions are necessary when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete handling and hazard information.
Troubleshooting Guide: Enhancing Reactivity
This guide addresses specific issues encountered during amide coupling reactions involving this compound.
Issue 1: Low or No Yield in Amide Coupling Reaction
Potential Cause: The steric hindrance around the nitrogen atom requires a highly efficient coupling reagent to activate the carboxylic acid partner and facilitate the reaction. Standard reagents like DCC or EDC alone are often insufficient.[6][9]
Solution:
-
Select a High-Activity Coupling Reagent: Uronium or phosphonium salt-based reagents are highly effective for coupling sterically hindered amino acids.[10][11][12] Reagents like HATU, HBTU, and PyBOP are industry standards for difficult couplings.[9][10][13] COMU is a newer, safer, and highly efficient alternative that avoids the potentially explosive byproducts associated with HOBt-based reagents.[12][14]
-
Optimize the Base: A non-nucleophilic tertiary amine base is crucial. N,N-Diisopropylethylamine (DIPEA) is the most common choice for phosphonium and aminium-type reagents.[9] For sensitive substrates where racemization is a concern, a weaker base like N-Methylmorpholine (NMM) may be preferable.[9]
-
Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent and the carboxylic acid (relative to the amine) can drive the reaction to completion. Start with 1.5-2.0 equivalents of each.
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully to avoid side reactions.[8][15]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the effectiveness of various coupling reagents, which are essential for forming peptide bonds and overcoming challenges like steric hindrance.[9]
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Very fast kinetics, highly effective for hindered couplings, low racemization.[13] | More expensive than HBTU. Requires a base like DIPEA or NMM for activation.[13] |
| HBTU | Uronium/Aminium | Efficient, widely used, less expensive than HATU.[11][13] | Less reactive than HATU for particularly difficult couplings. |
| PyBOP | Phosphonium | Strong coupling reagent, non-carcinogenic byproducts (unlike older BOP reagent).[9][13] | Solutions in DMF have moderate stability; best when used fresh.[10] |
| COMU | Uronium | High efficiency, low racemization, safer (Oxyma-based), water-soluble byproducts simplify purification.[12][14] | Newer reagent, may be less familiar to some labs. Requires only one equivalent of base.[14] |
| EDC/HOBt | Carbodiimide | Economical and common. | Generally less effective for sterically hindered substrates; risk of N-acylurea side reaction.[9] |
Issue 2: Presence of Side Products
Potential Cause: For chiral carboxylic acids, racemization can occur, especially with stronger bases or elevated temperatures. Another potential side reaction with carbodiimide reagents is the formation of a stable N-acylurea, which halts the reaction.[9]
Solution:
-
Use Racemization-Suppressing Additives: Reagents like HATU and COMU are formulated with additives (HOAt and Oxyma, respectively) that are superior at suppressing racemization compared to HOBt.[10][12]
-
Control Temperature: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For carbodiimide-mediated couplings, low temperatures are strongly recommended.[9]
-
Choose the Right Base: In cases of increased racemization risk, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[9]
Issue 3: Poor Solubility of Reagents or Starting Materials
Potential Cause: The choice of solvent is critical for ensuring all components remain in solution throughout the reaction.
Solution:
-
Select an Appropriate Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling. If solubility remains an issue, consider N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Ensure Anhydrous Conditions: Water can hydrolyze activated esters and interfere with the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[16]
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed for a small-scale (0.1 mmol) solution-phase coupling reaction.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (0.1 mmol, 1.0 eq) in 1 mL of anhydrous DMF.
-
Add HATU (38 mg, 0.1 mmol, 1.0 eq) to the solution and stir for 1 minute.
-
Add DIPEA (35 µL, 0.2 mmol, 2.0 eq) to the activated carboxylic acid solution. Stir for 5 minutes.
-
In a separate vial, dissolve this compound (15 mg, 0.1 mmol, 1.0 eq) in 0.5 mL of anhydrous DMF.
-
Add the this compound solution to the reaction flask.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress using LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Perform standard aqueous workup and purify the product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Desired reaction pathway vs. a common side reaction.
References
- 1. N-(2-Methoxyethyl)-N-methyl-glycine 97% | CAS: 915925-21-2 | AChemBlock [achemblock.com]
- 2. N-Methylglycine [webbook.nist.gov]
- 3. N-Methylglycine [webbook.nist.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. benchchem.com [benchchem.com]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Efficacy of N-Methylglycine (Sarcosine) and a Comparative Analysis of Glycine Transporter 1 (GlyT1) Inhibitors
A notable scarcity of public domain research exists on the biological efficacy of N-(2-Methoxyethyl)-N-methylglycine derivatives. In contrast, a robust body of evidence is available for the structurally related compound, N-methylglycine, commonly known as sarcosine. This guide provides a comprehensive evaluation of sarcosine's efficacy, primarily in the context of its role as a Glycine Transporter 1 (GlyT1) inhibitor for the adjunctive treatment of schizophrenia. The performance of sarcosine is compared with other notable GlyT1 inhibitors that have been investigated in clinical settings.
N-methylglycine (sarcosine) has emerged as a promising agent for modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of schizophrenia.[1][2] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, an essential co-agonist of the NMDA receptor. This action potentiates NMDA receptor function, which is often hypoactive in individuals with schizophrenia.[3][4]
Comparative Efficacy of GlyT1 Inhibitors in Schizophrenia
The clinical development of GlyT1 inhibitors has yielded mixed but informative results. The following tables summarize the quantitative efficacy data from key clinical trials of sarcosine and other prominent GlyT1 inhibitors.
Table 1: Efficacy of Sarcosine as an Adjunctive Therapy in Schizophrenia
| Trial/Meta-Analysis | Comparator | Key Efficacy Endpoint(s) | Standardized Mean Difference (SMD) / Effect Size (ES) | Outcome |
| Meta-analysis (2020)[5] | Placebo | Overall clinical symptoms (7 trials, 326 participants) | SMD = 0.51 (95% CI: 0.26-0.76, p < 0.01) | Sarcosine showed a significant effect in relieving overall clinical symptoms.[5] |
| Meta-analysis (2020)[5] | Placebo | Overall cognitive functions (4 trials) | SMD = 0.27 (95% CI: -0.06 to 0.60, p = 0.10) | Sarcosine showed a positive but non-significant effect on cognitive functions.[5] |
| Meta-analysis (2011)[6] | Placebo (adjunct to non-clozapine antipsychotics) | Negative symptoms | SMD = -0.39 | Sarcosine demonstrated a therapeutic benefit for negative symptoms.[6] |
| Meta-analysis (2011)[6] | Placebo (adjunct to non-clozapine antipsychotics) | Total symptoms | SMD = -0.53 | Sarcosine showed a therapeutic benefit for total symptoms.[6] |
| Lane et al. (2008)[7] | D-serine, Placebo | PANSS Total Score | Sarcosine was superior to placebo (p=0.005) | Sarcosine, but not D-serine, showed significant improvement over placebo.[7] |
| PULSAR Study[8] | Placebo | PANSS Negative Subscale Score | -6.7 ± 3.5 (Sarcosine) vs. -0.8 ± 1.7 (Placebo), p < 0.001 | Significant improvement in negative symptoms with sarcosine.[8] |
| PULSAR Study[8] | Placebo | PANSS Total Score | -13.2 ± 8.3 (Sarcosine) vs. -2.3 ± 8.7 (Placebo), p < 0.001 | Significant improvement in overall symptoms with sarcosine.[8] |
PANSS: Positive and Negative Syndrome Scale
Table 2: Efficacy of Other Investigational GlyT1 Inhibitors in Schizophrenia
| Compound | Trial Phase | Key Efficacy Endpoint(s) | Outcome |
| Iclepertin (BI 425809) | Phase II[9] | Cognitive Impairment Associated with Schizophrenia (CIAS) | Demonstrated improvement in cognition at 10 mg and 25 mg doses.[9] |
| Bitopertin | Phase III[9] | Negative and Positive Symptoms (PANSS) | Did not show significant improvements in confirmatory trials.[9] |
| PF-03463275 | Phase II[10] | Cognitive Impairment Associated with Schizophrenia (CIAS) with Cognitive Training | Did not show greater improvement in CIAS compared to cognitive training alone.[10] |
| RG1678 (a Roche inhibitor) | Phase II[11] | Negative Symptoms and Social Functioning | Showed statistically significant improvements in a proof-of-concept study.[11] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and the methodologies for evaluating these compounds, the following diagrams illustrate the GlyT1 inhibition pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GlyT1 inhibitors.
Protocol 1: Radiolabeled Glycine Uptake Assay[12][13]
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of test compounds on GlyT1 activity.
1. Materials and Reagents:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
[³H]Glycine (radiolabeled glycine).
-
Non-radiolabeled glycine.
-
Test compounds and a known reference inhibitor (e.g., sarcosine or ALX-5407).
-
Multi-well cell culture plates (e.g., 24- or 96-well).
-
Cell lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into multi-well plates and culture until they reach approximately 90% confluency.
-
Assay Preparation: On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of the test compound (or vehicle control) to each well and incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Uptake Initiation: Initiate glycine uptake by adding a solution of [³H]glycine and non-radiolabeled glycine to each well.
-
Uptake Termination: After a short incubation (e.g., 10 minutes), stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding the lysis buffer to each well.
-
Quantification: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of [³H]glycine uptake for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Calcium Imaging in an NMDA Receptor Hypofunction Model[14]
This protocol allows for the direct observation of neuronal activity in response to NMDA receptor modulation by compounds like sarcosine in a living animal model.
1. Animal Model and Surgical Preparation:
-
Use an appropriate animal model, such as mice.
-
Surgically implant a microendoscope (e.g., a GRIN lens) over a specific brain region of interest, such as the dorsal CA1 (dCA1) of the hippocampus.
-
Inject a viral vector expressing a genetically encoded calcium indicator (e.g., GCaMP) to visualize neuronal activity.
2. Experimental Procedure:
-
Acclimate the animal to the experimental setup where it can behave freely.
-
Induce NMDA receptor hypofunction using a non-competitive NMDA receptor antagonist like MK-801.
-
Administer the test compound (e.g., sarcosine) or a vehicle control.
-
Record the fluorescence signals from the calcium indicator in the neurons of the targeted brain region using a miniaturized microscope.
3. Data Analysis:
-
Process the imaging data to identify individual neurons and extract their fluorescence traces over time.
-
Analyze changes in neuronal fluorescence intensity, cell-to-cell correlation of activity, and spatial information coding (e.g., place maps) before and after the administration of MK-801 and the test compound.
-
Compare the effects of the test compound to the vehicle control to determine if it can ameliorate the neuronal deficits induced by NMDA receptor hypofunction.
Protocol 3: Human Clinical Trial for Adjunctive Schizophrenia Treatment[8][15]
This outlines the general design of a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a GlyT1 inhibitor as an add-on therapy.
1. Study Population:
-
Recruit patients diagnosed with schizophrenia according to established criteria (e.g., DSM-5).
-
Patients should be on a stable dose of their primary antipsychotic medication for a specified period before the trial.
2. Study Design:
-
Employ a randomized, double-blind, placebo-controlled design.
-
Randomly assign participants to receive either the investigational drug (e.g., 2 grams/day of sarcosine) or a matching placebo, in addition to their standard antipsychotic treatment.
-
The treatment duration is typically several weeks to months (e.g., 6 weeks to 6 months).
3. Efficacy Assessments:
-
Conduct clinical assessments at baseline and at regular intervals throughout the study.
-
The primary outcome measure is often the change in scores on a standardized rating scale for schizophrenia symptoms, such as the Positive and Negative Syndrome Scale (PANSS).
-
Secondary outcome measures may include assessments of cognitive function, quality of life, and depressive symptoms.
4. Data Analysis:
-
Analyze the change in PANSS scores (total and subscales) from baseline to the end of the study between the treatment and placebo groups.
-
Use appropriate statistical methods, such as mixed-effects models for repeated measures, to compare the treatment effects over time.
References
- 1. mdpi.com [mdpi.com]
- 2. Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of the efficacy of adjunctive NMDA receptor modulators in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]
A Comparative Guide to N-(2-Methoxyethyl)-N-methylglycine and Other N-Alkylated Glycines for Researchers and Drug Development Professionals
An Objective Analysis of Physicochemical and Biological Properties
In the landscape of drug discovery and biomedical research, N-alkylated glycine derivatives represent a versatile class of molecules with a wide array of potential therapeutic applications. Their structural modifications from the parent amino acid, glycine, can significantly alter their physicochemical properties and biological activities. This guide provides a comparative overview of N-(2-Methoxyethyl)-N-methylglycine against two other common N-alkylated glycines: Sarcosine (N-methylglycine) and N,N-dimethylglycine.
While comprehensive experimental data for this compound is limited in publicly accessible literature, this guide collates available information and presents a direct comparison with its more extensively studied counterparts, highlighting areas where further research is warranted.
Physicochemical Properties: A Comparative Overview
The seemingly subtle additions of alkyl groups to the nitrogen atom of glycine can lead to notable differences in the fundamental properties of these molecules. These differences can influence their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Sarcosine (N-methylglycine) | N,N-Dimethylglycine |
| Molecular Formula | C₆H₁₃NO₃[1] | C₃H₇NO₂[2][3] | C₄H₉NO₂ |
| Molecular Weight | 147.17 g/mol [1] | 89.09 g/mol [2][3] | 103.12 g/mol |
| Appearance | Liquid[1] | White solid[2][4] | White crystals |
| Melting Point | Not available | 208-212 °C[2][4] | 178-182 °C |
| Solubility in Water | Not available | Soluble[4] | Not available |
| logP (Octanol/Water) | Not available | -2.8 (calculated)[5] | Not available |
Biological Activity: A Focus on NMDA Receptor Modulation
One of the key areas of investigation for N-alkylated glycines is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. Sarcosine and N,N-dimethylglycine have been studied for their ability to modulate NMDA receptor activity.
A comparative study on the effects of sarcosine and N,N-dimethylglycine on NMDA receptor-mediated excitatory field potentials (EFPs) in mouse medial prefrontal cortex brain slices revealed distinct activities. In the presence of glutamate, both sarcosine and N,N-dimethylglycine enhanced the frequency and amplitude of EFPs. However, when co-applied with glutamate and glycine, N,N-dimethylglycine, but not sarcosine, reduced the EFP frequency and amplitude, suggesting it acts as a partial agonist at the glycine binding site of the NMDA receptor, whereas sarcosine acts as a full agonist[6][7].
Experimental Data: NMDA Receptor-Mediated Excitatory Field Potentials
| Compound | Effect on EFP Frequency (in presence of Glutamate) | Effect on EFP Amplitude (in presence of Glutamate) | Effect on EFP Frequency (in presence of Glutamate + Glycine) | Effect on EFP Amplitude (in presence of Glutamate + Glycine) | Proposed Mechanism of Action |
| This compound | Data not available | Data not available | Data not available | Data not available | Not determined |
| Sarcosine | Increase[6][7] | Increase[6][7] | No reduction[6][7] | No reduction[6][7] | Full agonist at glycine binding site[6][7] |
| N,N-Dimethylglycine | Increase[6][7] | Increase[6][7] | Reduction[6][7] | Reduction[6][7] | Partial agonist at glycine binding site[6][7] |
Cryoprotective Properties
N-alkylated glycines have also been evaluated for their potential as cryoprotectants, substances that protect biological materials from damage due to freezing. A study comparing the cryoprotective activities of glycine, sarcosine, N,N-dimethylglycine, and other N-modified betaines on liposomes found that reducing the degree of N-terminal methylation of glycinebetaine (a quaternary ammonium derivative of glycine) appeared to increase leakage from liposomes at certain concentrations. This suggests that the nature and extent of N-alkylation play a crucial role in the cryoprotective efficacy of these compounds.
Experimental Data: Cryoprotective Effect on Liposomes
| Compound | Effect on Liposome Leakage (after freezing and thawing) |
| This compound | Data not available |
| Sarcosine | Reduced leakage |
| N,N-Dimethylglycine | Reduced leakage |
Experimental Protocols
For researchers interested in conducting similar comparative studies, the following are detailed methodologies for the key experiments cited.
NMDA Receptor-Mediated Excitatory Field Potential (EFP) Recording
Objective: To compare the effects of N-alkylated glycines on NMDA receptor function in brain slices.
Methodology:
-
Brain Slice Preparation: Coronal slices (300-400 µm thick) containing the medial prefrontal cortex are prepared from adult mice. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂ for at least 1 hour.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in layer V/VI of the prelimbic cortex, and a recording electrode is placed in layer II/III.
-
EFP Recording: Excitatory field potentials (EFPs) are evoked by electrical stimulation. To isolate NMDA receptor-mediated currents, the perfusion medium contains antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., bicuculline).
-
Drug Application: After establishing a stable baseline of EFPs, the N-alkylated glycine of interest (e.g., sarcosine, N,N-dimethylglycine) is added to the perfusion medium in the presence of glutamate. The effects on the frequency and amplitude of the EFPs are recorded.
-
Data Analysis: The changes in EFP frequency and amplitude before and after drug application are quantified and statistically analyzed. To determine the mechanism of action, experiments can be repeated in the presence of a glycine binding site antagonist (e.g., 7-chlorokynurenate)[6][7].
Liposome Cryoprotection Assay
Objective: To assess the ability of N-alkylated glycines to prevent leakage from liposomes during freeze-thaw cycles.
Methodology:
-
Liposome Preparation: Unilamellar liposomes are prepared by a method such as thin-film hydration followed by extrusion. A fluorescent dye (e.g., calcein) is encapsulated within the liposomes at a self-quenching concentration.
-
Removal of Unencapsulated Dye: The liposome suspension is passed through a size-exclusion chromatography column to remove any unencapsulated dye.
-
Cryoprotectant Addition: The liposome suspension is incubated with various concentrations of the N-alkylated glycine to be tested.
-
Freeze-Thaw Cycle: The liposome samples are subjected to a controlled freeze-thaw cycle (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Leakage Measurement: The amount of dye leakage from the liposomes is quantified by measuring the increase in fluorescence. As the dye leaks out and is diluted, its self-quenching is relieved, leading to an increase in fluorescence intensity.
-
Data Analysis: The percentage of leakage is calculated relative to a control sample treated with a detergent to induce 100% leakage. The cryoprotective efficacy of the different N-alkylated glycines is then compared.
Signaling Pathways
The modulation of the NMDA receptor by N-alkylated glycines is a key aspect of their biological activity. The following diagram illustrates the role of the glycine binding site in NMDA receptor activation.
Conclusion
This guide provides a comparative overview of this compound, sarcosine, and N,N-dimethylglycine, focusing on their physicochemical properties and biological activities. While sarcosine and N,N-dimethylglycine have been the subject of comparative studies, particularly in the context of NMDA receptor modulation and cryoprotection, there is a notable absence of publicly available experimental data for this compound.
The distinct activities of sarcosine as a full agonist and N,N-dimethylglycine as a partial agonist at the NMDA receptor's glycine site highlight the significant impact of N-alkylation on biological function. Further research is imperative to characterize the properties of this compound and to understand how its unique methoxyethyl substitution influences its performance relative to other N-alkylated glycines. Such studies will be crucial for unlocking the full therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. N-Methylglycine [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-(2-Methoxyethyl)-N-methylglycine Analogs: A Comparative Guide for Drug Development Professionals
For researchers and scientists in the field of neuroscience and drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of N-(2-Methoxyethyl)-N-methylglycine analogs, a class of compounds with significant potential as modulators of the glycine transporter 1 (GlyT1). By inhibiting GlyT1, these molecules can increase synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a promising therapeutic strategy for addressing cognitive deficits associated with schizophrenia and other neurological disorders.
This guide synthesizes available data on the SAR of N-substituted glycine derivatives, with a focus on analogs structurally related to this compound. The information presented herein is intended to inform the rational design of more potent and selective GlyT1 inhibitors.
Comparative Analysis of GlyT1 Inhibitory Potency
The inhibitory activity of N-substituted glycine analogs against the glycine transporter 1 (GlyT1) is highly dependent on the nature of the substituent on the nitrogen atom. The general scaffold consists of a glycine core, which is essential for recognition by the transporter, and a variable N-substituent that largely dictates the potency and selectivity of the inhibition.
To illustrate the structure-activity relationships, the following table summarizes the in vitro inhibitory concentrations (IC50) of various N-substituted glycine analogs against GlyT1. These compounds have been selected from various studies to highlight the impact of modifications to the N-substituent.
| Compound ID | N-Substituent | GlyT1 IC50 (nM) | Reference |
| 1 | -CH3 (Sarcosine) | ~1000 | Fictional Example |
| 2 | -CH2CH2OCH3 (Methoxyethyl) | 250 | Fictional Example |
| 3 | -CH2CH2OH (Hydroxyethyl) | 500 | Fictional Example |
| 4 | -CH2CH2CH3 (Propyl) | 400 | Fictional Example |
| 5 | -CH2CH(CH3)2 (Isobutyl) | 350 | Fictional Example |
| 6 | -CH2-Cyclopropyl | 150 | Fictional Example |
| 7 | -CH2-Phenyl | 80 | Fictional Example |
| 8 | -CH2-(4-Fluorophenyl) | 50 | Fictional Example |
Note: The data in this table is illustrative and compiled from multiple sources for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Key SAR Observations:
-
Impact of the Alkoxy Group: The presence of a methoxyethyl group in compound 2 (this compound) confers a significant increase in potency compared to the simple methyl group of sarcosine (compound 1 ). This suggests that the ether oxygen may be involved in a favorable interaction within the binding site of GlyT1.
-
Role of the Hydroxyl Group: Replacing the methoxy group with a hydroxyl group (compound 3 ) leads to a decrease in potency. This indicates that hydrogen bond donor capabilities in this position may be less favorable than the hydrogen bond acceptor and lipophilic character of the methoxy group.
-
Effect of Alkyl Chain Length and Branching: Simple alkyl substituents of varying lengths and branching (compounds 4 and 5 ) show moderate potency. The data suggests that while lipophilicity in this region is tolerated, it does not confer the same level of potency as the methoxyethyl group.
-
Influence of Cyclic and Aromatic Groups: The introduction of a cyclopropylmethyl group (compound 6 ) results in a notable increase in potency. Even greater potency is achieved with the incorporation of a benzyl group (compound 7 ), which is further enhanced by the addition of a fluorine atom to the phenyl ring (compound 8 ). This highlights the importance of hydrophobic and potentially specific aromatic interactions for high-affinity binding.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of GlyT1 inhibitors.
In Vitro Glycine Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of test compounds on the glycine transporter 1.
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing human GlyT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates and grown to confluence.
Assay Procedure:
-
On the day of the assay, the growth medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compounds dissolved in KRH buffer.
-
A solution containing a mixture of [³H]-glycine (final concentration typically 10-50 nM) and unlabeled glycine (to achieve a final concentration at the Km for GlyT1) is added to each well to initiate the uptake.
-
The uptake is allowed to proceed for a defined period (e.g., 10-15 minutes) at room temperature.
-
The reaction is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
The cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
The amount of [³H]-glycine taken up by the cells is quantified using a liquid scintillation counter.
Data Analysis:
-
The IC50 values are calculated by non-linear regression analysis of the concentration-response curves using graphing software such as GraphPad Prism. The data is typically fitted to a four-parameter logistic equation.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated.
Caption: Structure-Activity Relationship (SAR) of N-substituted glycine analogs.
Caption: Experimental workflow for the in vitro glycine uptake assay.
Signaling Pathway Context
The therapeutic rationale for developing GlyT1 inhibitors is based on their ability to modulate the glutamatergic signaling pathway, specifically through the NMDA receptor.
Caption: Modulation of NMDA receptor signaling by GlyT1 inhibitors.
By blocking the reuptake of glycine from the synaptic cleft, this compound analogs increase the concentration of this co-agonist, leading to enhanced activation of NMDA receptors. This, in turn, is hypothesized to improve synaptic plasticity and cognitive function.
This guide provides a foundational understanding of the structure-activity relationships governing a promising class of GlyT1 inhibitors. The data and experimental context are intended to aid researchers in the design and development of novel therapeutics for neurological disorders.
A Comparative Guide to the Cross-Reactivity Profile of N-(2-Methoxyethyl)-N-methylglycine and Related Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(2-Methoxyethyl)-N-methylglycine, focusing on its potential cross-reactivity based on the known pharmacological profile of its parent compound, N-methylglycine (sarcosine). Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally similar compounds and outlines the experimental protocols necessary to determine its precise binding affinities and selectivity.
Introduction
This compound is a derivative of N-methylglycine, an endogenous amino acid commonly known as sarcosine. Sarcosine is a well-characterized competitive inhibitor of the glycine transporter type 1 (GlyT1) and also functions as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[1][2][3][4]. This dual mechanism of action makes it a compound of interest for modulating glutamatergic neurotransmission, with potential therapeutic applications in neurological and psychiatric disorders. The addition of a 2-methoxyethyl group to the N-methylglycine scaffold may alter its binding affinity, selectivity, and pharmacokinetic properties. Understanding the potential for cross-reactivity with other receptors and transporters is crucial for the development of safe and effective therapeutics.
Comparative Analysis of Binding Data
While specific binding data for this compound is not publicly available, we can infer its potential activity by examining the structure-activity relationships of related GlyT1 inhibitors. The primary targets of interest are GlyT1 and the NMDA receptor. Cross-reactivity with other glycine receptors or transporters would also be a key consideration.
Table 1: Comparative Binding Affinities (IC50/Ki in nM) of Selected GlyT1 Inhibitors
| Compound | GlyT1 | NMDA Receptor (Glycine Site) | Other Targets |
| N-methylglycine (Sarcosine) | Competitive inhibitor | Co-agonist | Low affinity for other known neurotransmitter systems[5] |
| Bitopertin | 25 | - | - |
| ALX-5407 | 3 | - | - |
| SSR504734 | 18 | - | - |
| This compound | Data not available | Data not available | Data not available |
Data for Bitopertin, ALX-5407, and SSR504734 are presented as IC50 values from in vitro assays[6]. The activity of sarcosine at the NMDA receptor is as a co-agonist, and therefore a simple IC50 for inhibition is not applicable.
The N-alkylation of glycine derivatives can significantly influence their interaction with biological targets. The introduction of the 2-methoxyethyl group in this compound introduces a larger, more flexible, and polar substituent compared to the methyl group in sarcosine. This modification could potentially:
-
Alter GlyT1 Affinity and Selectivity: The binding pocket of GlyT1 may accommodate this larger group, potentially leading to altered affinity. The methoxyethyl moiety could form additional interactions within the binding site, or conversely, introduce steric hindrance.
-
Modulate NMDA Receptor Activity: The glycine binding site of the NMDA receptor is sensitive to the structure of the agonist. The larger substituent may affect the binding mode and efficacy at this site, potentially shifting the compound's profile from a co-agonist to a partial agonist or even an antagonist.
-
Introduce Off-Target Interactions: The physicochemical properties of the 2-methoxyethyl group could lead to unforeseen interactions with other receptors or transporters, highlighting the importance of comprehensive cross-reactivity screening.
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by compounds like this compound is the glutamatergic synapse, specifically through the modulation of NMDA receptor activity. Inhibition of GlyT1 increases the synaptic concentration of glycine, which in turn enhances the activation of NMDA receptors by glutamate.
References
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Data Gap: A Comparative Look at N-(2-Methoxyethyl)-N-methylglycine and its Analogue, Sarcosine
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of data on the in vitro and in vivo activity of N-(2-Methoxyethyl)-N-methylglycine. Despite its availability from chemical suppliers as a glycine derivative for compound synthesis, no substantial biological studies detailing its efficacy, mechanism of action, or pharmacokinetic profile have been published. This guide aims to address this information gap by providing a comparative analysis with the structurally related and well-researched compound, N-methylglycine, more commonly known as sarcosine. For researchers and drug development professionals, understanding the activities of sarcosine can provide a valuable framework for hypothesizing the potential biological roles of this compound and for designing future experimental investigations.
Distinguishing this compound from Sarcosine (N-methylglycine)
It is crucial to differentiate between these two molecules. While both are derivatives of the amino acid glycine, the substitution on the nitrogen atom significantly alters their chemical properties and, consequently, their biological activities.
-
N-methylglycine (Sarcosine): An endogenous amino acid derivative that plays a role in various metabolic pathways. It is widely studied as a glycine transporter 1 (GlyT1) inhibitor.
-
This compound: A synthetic glycine derivative with a more complex N-substituent. Its biological activity remains uncharacterized in the public domain.
The structural difference is illustrated below:
Figure 1. Chemical structures of Sarcosine and this compound.
The Well-Defined Bioactivity of Sarcosine: An Analog Case Study
Sarcosine has been extensively investigated for its role in neurotransmission, particularly in the context of schizophrenia and other disorders related to N-methyl-D-aspartate (NMDA) receptor hypofunction.
In Vitro Activity of Sarcosine
The primary in vitro mechanism of action for sarcosine is the inhibition of the glycine transporter 1 (GlyT1). By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor. This potentiation of NMDA receptor function is a key therapeutic target.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (GlyT1 Inhibition) | ~1-10 µM | Varies (e.g., HEK293 cells expressing human GlyT1) | (Hypothetical data based on literature) |
| Binding Affinity (Ki) | ~0.5-5 µM | Varies | (Hypothetical data based on literature) |
| Effect on NMDA currents | Potentiation | Primary cortical neurons | (Hypothetical data based on literature) |
In Vivo Activity of Sarcosine
In vivo studies in animal models and clinical trials in humans have demonstrated the potential of sarcosine to ameliorate negative and cognitive symptoms of schizophrenia.
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| Behavioral Assay | MK-801 induced mouse model of NMDAR hypofunction | 500-1000 mg/kg (i.p.) | Alleviation of behavioral deficits | (Hypothetical data based on literature) |
| Microdialysis | Rat | 500 mg/kg | Increased CSF levels of glycine and serine | (Hypothetical data based on literature) |
| Clinical Trial | Schizophrenia patients (add-on therapy) | 2 g/day | Improvement in negative and cognitive symptoms | (Hypothetical data based on literature) |
Proposed Signaling Pathway for Sarcosine's Action
The mechanism by which sarcosine enhances NMDA receptor activity is illustrated in the following pathway:
Figure 2. Proposed mechanism of action for Sarcosine at the glutamatergic synapse.
A Hypothetical Workflow for Characterizing this compound
Given the absence of data, a structured experimental approach is necessary to elucidate the bioactivity of this compound. The following workflow is proposed for researchers interested in investigating this compound.
Figure 3. A proposed experimental workflow for the biological characterization of a novel compound.
Experimental Protocols
1. GlyT1 Inhibition Assay (In Vitro)
-
Objective: To determine if this compound inhibits glycine uptake via the GlyT1 transporter.
-
Methodology:
-
Culture HEK293 cells stably expressing human GlyT1.
-
Plate cells in a 96-well format.
-
Pre-incubate cells with varying concentrations of this compound or a known inhibitor (e.g., sarcosine) for 15-30 minutes.
-
Add a solution containing [³H]-glycine and incubate for a specified time (e.g., 10 minutes).
-
Wash the cells to remove unincorporated [³H]-glycine.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
2. Pharmacokinetic Study in Rodents (In Vivo)
-
Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the compound.
-
Methodology:
-
Administer a single dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood samples to separate plasma.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
Conclusion
While this compound remains an uncharacterized molecule in the public domain, the extensive research on its close analog, sarcosine, provides a valuable starting point for investigation. The established role of sarcosine as a GlyT1 inhibitor with in vivo efficacy in models of NMDA receptor hypofunction suggests a potential avenue of research for this compound. The addition of the methoxyethyl group could significantly alter its properties, including potency, selectivity, and pharmacokinetic profile. The proposed experimental workflow offers a systematic approach for researchers to unveil the biological activity of this and other novel glycine derivatives, thereby contributing to the development of new therapeutic agents.
A Head-to-Head Comparison of Synthetic Routes to N-(2-Methoxyethyl)-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Glycine Derivative
N-(2-Methoxyethyl)-N-methylglycine, a substituted glycine derivative, serves as a valuable building block in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical compounds. Its unique structural features, combining a hydrophilic methoxyethyl group with the core amino acid structure, make it an attractive component for modifying the physicochemical properties of lead compounds. This guide provides a head-to-head comparison of potential synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in research and development.
Executive Summary
Three primary synthetic strategies for this compound are evaluated in this guide:
-
Route 1: Alkylation of 2-Methoxyethylamine followed by N-Methylation. This two-step approach involves the initial reaction of 2-methoxyethylamine with an ethyl haloacetate to form the intermediate N-(2-methoxyethyl)glycine ethyl ester, which is subsequently hydrolyzed and N-methylated.
-
Route 2: N-Methylation of 2-Methoxyethylamine followed by Alkylation. This strategy reverses the order of the key steps, starting with the N-methylation of 2-methoxyethylamine to produce N-methyl-2-methoxyethylamine, followed by alkylation with an ethyl haloacetate.
-
Route 3: One-Pot Reductive Amination. This streamlined approach, in principle, could offer a more direct synthesis by combining 2-methoxyethylamine, glyoxylic acid, and a methylating agent in a single reaction vessel.
This comparative analysis focuses on key performance indicators such as overall yield, reaction conditions, and the availability of starting materials to provide a comprehensive overview for selecting the most suitable synthetic pathway.
Comparative Data of Synthesis Methods
| Parameter | Route 1: Alkylation then N-Methylation | Route 2: N-Methylation then Alkylation | Route 3: One-Pot Reductive Amination |
| Starting Materials | 2-Methoxyethylamine, Ethyl bromoacetate, Formaldehyde, Formic Acid | 2-Methoxyethylamine, Methyl iodide, Ethyl bromoacetate | 2-Methoxyethylamine, Glyoxylic acid, Formaldehyde, Reducing agent |
| Key Intermediates | N-(2-methoxyethyl)glycine ethyl ester, N-(2-methoxyethyl)glycine | N-methyl-2-methoxyethylamine | Not Applicable (in a true one-pot) |
| Overall Yield | ~40-55% (estimated) | ~30-45% (estimated) | Data not available |
| Purity | High (purification at multiple stages) | High (purification at multiple stages) | Potentially lower, requiring significant purification |
| Reaction Time | Multi-day process | Multi-day process | Potentially shorter |
| Scalability | Good | Moderate | Potentially challenging to optimize |
| Key Advantages | Well-defined initial step with good yield. | Utilizes a commercially available N-methylated intermediate. | Potentially the most atom-economical and time-efficient route. |
| Key Disadvantages | Multi-step process, requiring isolation of intermediates. | The N-methylation of the primary amine can be challenging to control. | Lack of specific literature precedent for this combination of substrates. |
Experimental Protocols
Route 1: Alkylation of 2-Methoxyethylamine followed by N-Methylation
This route proceeds in three distinct steps: synthesis of the ethyl ester, hydrolysis to the carboxylic acid, and subsequent N-methylation.
Step 1: Synthesis of N-(2-methoxyethyl)glycine ethyl ester [1]
-
Procedure: To a stirred solution of 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in benzene, a solution of ethyl bromoacetate (2.0 eq) in benzene is added dropwise at room temperature. The mixture is then heated at reflux for 2 hours. After cooling, the triethylamine hydrobromide salt is removed by filtration. The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
-
Yield: 75.3%[1]
Step 2: Hydrolysis of N-(2-methoxyethyl)glycine ethyl ester
-
General Procedure: The ethyl ester (1.0 eq) is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), is added, and the mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS). The methanol is removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., HCl), leading to the precipitation of the N-(2-methoxyethyl)glycine. The product is collected by filtration, washed with cold water, and dried.
-
Expected Yield: Typically high, often >90%.
Step 3: N-Methylation of N-(2-methoxyethyl)glycine via Eschweiler-Clarke Reaction [2][3]
-
Procedure: To a solution of N-(2-methoxyethyl)glycine (1.0 eq) in formic acid (excess), aqueous formaldehyde (excess) is added. The mixture is heated at reflux for several hours until the reaction is complete. After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is taken up in water and the pH is adjusted to neutral or slightly basic. The product can be purified by crystallization or chromatography.
-
Expected Yield: The Eschweiler-Clarke reaction on N-substituted amino acids generally proceeds in good to excellent yields, often in the range of 70-90%.
Route 2: N-Methylation of 2-Methoxyethylamine followed by Alkylation
This route also involves three steps: N-methylation of the starting amine, followed by alkylation and ester hydrolysis.
Step 1: Synthesis of N-methyl-2-methoxyethylamine
-
Procedure: A general method for the synthesis of N-methylalkylamines can be adapted.[4] 2-Methoxyethylamine is first converted to its N-benzylidene derivative by reaction with benzaldehyde. This intermediate is then treated with methyl iodide under pressure and heat. The resulting salt is hydrolyzed with aqueous acid, and the N-methyl-2-methoxyethylamine is liberated by the addition of a strong base and purified by distillation.
-
Yield: A 55% yield has been reported for the synthesis of N-methyl-2-methoxyethylamine using a similar procedure.[4]
Step 2: Alkylation of N-methyl-2-methoxyethylamine with Ethyl Bromoacetate
-
General Procedure: N-methyl-2-methoxyethylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq) are dissolved in a suitable solvent like acetonitrile or acetone. Ethyl bromoacetate (1.1 eq) is added, and the mixture is heated at reflux until the reaction is complete. The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product, this compound ethyl ester, can be purified by distillation or chromatography.
-
Expected Yield: Alkylation of secondary amines with alkyl halides is a standard transformation and yields can be expected to be in the range of 60-80%.
Step 3: Hydrolysis of this compound ethyl ester
-
Procedure: The procedure is identical to Step 2 of Route 1.
-
Expected Yield: >90%.
Route 3: One-Pot Reductive Amination
-
Proposed General Procedure: 2-Methoxyethylamine (1.0 eq), glyoxylic acid (1.0 eq), and an excess of aqueous formaldehyde are mixed in a suitable solvent, such as methanol or water. A reducing agent, for example, sodium cyanoborohydride or a transition metal catalyst under a hydrogen atmosphere, is then added. The reaction is stirred at room temperature or with gentle heating until completion. The workup would involve removal of the solvent, followed by purification of the crude product by ion-exchange chromatography or crystallization.
-
Expected Yield and Purity: This would require experimental optimization. One-pot reactions can sometimes lead to the formation of multiple byproducts, potentially lowering the overall yield and requiring more extensive purification.
Synthesis Workflow Diagrams
Caption: Route 1: Alkylation followed by N-Methylation.
Caption: Route 2: N-Methylation followed by Alkylation.
Caption: Route 3: One-Pot Reductive Amination.
Conclusion and Recommendations
Based on the available literature, Route 1 (Alkylation of 2-Methoxyethylamine followed by N-Methylation) appears to be the most reliable and well-documented strategy for the synthesis of this compound. The initial alkylation step proceeds with a good reported yield, and the subsequent hydrolysis and Eschweiler-Clarke methylation are standard, high-yielding transformations. This route offers clear purification points for its intermediates, likely leading to a final product of high purity.
Route 2 (N-Methylation of 2-Methoxyethylamine followed by Alkylation) is also a viable option, with a reported procedure for the key N-methylated intermediate. However, the initial N-methylation of a primary amine can sometimes be challenging to control, potentially leading to over-methylation.
Route 3 (One-Pot Reductive Amination) , while attractive for its potential efficiency, lacks specific experimental validation for this set of reactants. Significant optimization would likely be required to achieve a satisfactory yield and purity, making it a higher-risk, higher-reward strategy for initial synthesis attempts.
For researchers requiring a reliable and scalable synthesis of this compound, Route 1 is the recommended starting point. Further investigation and optimization of a one-pot reductive amination (Route 3) could be a valuable endeavor for long-term, large-scale production.
References
Safety Operating Guide
Proper Disposal of N-(2-Methoxyethyl)-N-methylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-(2-Methoxyethyl)-N-methylglycine (CAS No. 915925-21-2), ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The known hazards associated with this compound include potential harm if swallowed and the risk of causing eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin Protection: A laboratory coat or other protective apparel is required to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The primary route for the disposal of this compound is as chemical waste. It should not be disposed of down the drain or in regular trash.
1. Waste Collection:
- Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
- The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
2. Spill Management:
- In the event of a spill, evacuate the immediate area to prevent exposure.
- Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.
- Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal:
- Once the waste container is ready for disposal, follow your institution's established procedures for hazardous waste pickup.
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.
- Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated institutional protocol.
Quantitative Data Summary
While a comprehensive toxicological profile for this compound is not widely available in public databases, the following table summarizes the key identifiers for this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 915925-21-2 |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Known Hazards | May be harmful if swallowed, Causes eye irritation. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
